Disperse Red 92
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O7S/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXCWDABTQQKAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40888142 | |
| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72363-26-9, 12236-11-2 | |
| Record name | Disperse Red 92 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72363-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-N-(3-ethoxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072363269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Process Engineering of Disperse Red 92
Conventional Synthetic Pathways for Disperse Red 92 Production
The traditional manufacturing of this compound is rooted in multi-step chemical reactions starting from established precursors.
Multi-Step Condensation Reactions from Anthraquinone (B42736) Precursors (e.g., Disperse Red 60)
The primary route for synthesizing this compound involves the modification of another disperse dye, Disperse Red 60 (1-amino-4-hydroxy-2-phenoxyanthraquinone). google.comchemicalbook.com This precursor undergoes a series of reactions, including chlorosulfonation and amination condensation, to yield the final this compound product. google.com The fundamental anthraquinone structure is derived from precursors like 1-aminoanthracene-9,10-dione, which is subjected to halogenation, hydrolysis, and condensation with N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide. worlddyevariety.com
Reagent Selection and Reaction Conditions
Key reagents are crucial for the successful synthesis of this compound. Chlorosulfonic acid serves as both a solvent and a sulfonating agent in the initial step, converting Disperse Red 60 into its sulfonic acid derivative. colorfuldyes.com Subsequently, thionyl chloride (sulfoxide chloride) is introduced to transform the sulfonic acid group into a sulfonyl chloride. colorfuldyes.com The final step involves a condensation reaction with 3-ethoxypropylamine (B153944). colorfuldyes.com
A patented method outlines a two-step synthesis that emphasizes simplicity and high yield. In the first step, 1-amino-2-phenoxy-4-hydroxyanthraquinone is reacted with chlorosulfonic acid and then sulfur oxychloride to create the intermediate 1-amino-2-(4'-chlorosulfonyl) phenoxy-4-hydroxyanthraquinone. google.com This is followed by a reaction with 3-ethoxypropylamine to produce this compound. google.com The reaction conditions are carefully controlled, with specific temperature ranges and molar ratios of reactants to maximize product formation. google.com
Table 1: Reagents and Conditions in Conventional Synthesis
| Step | Reagent(s) | Key Conditions | Purpose |
|---|---|---|---|
| Sulfonylation | Chlorosulfonic acid, Thionyl chloride | Temperature control (e.g., 0-5°C initially, then 42-45°C) | Introduction of the sulfonyl chloride group |
| Neutralization | Sodium carbonate | pH adjustment | Prepares the intermediate for the next step |
| Amination | 3-ethoxypropylamine | Heat preservation | Condensation to form the final dye molecule |
Challenges Associated with Traditional Synthesis: By-product Generation and Waste Effluents
Traditional synthesis methods for this compound are not without their drawbacks. A significant challenge is the high consumption of raw materials and the consequent high production costs. colorfuldyes.com The process generates a substantial amount of waste acid. colorfuldyes.com Furthermore, the use of excess chlorosulfonic acid leads to the production of acidic gases, such as hydrogen chloride, during dilution steps, causing considerable environmental pollution. colorfuldyes.com The manufacturing process is a major source of disperse dye release in effluents, which also contain toxic intermediates and by-products like benzene, naphthalene (B1677914) derivatives, and aniline. pnrsolution.orgresearchgate.net
Advancements in Sustainable and Green Synthesis of this compound
In response to the environmental and economic challenges of conventional methods, research has focused on developing more sustainable and efficient synthetic routes.
Optimization of Reaction Parameters for Enhanced Yield and Purity
Optimizing reaction parameters is essential for improving the yield and purity of this compound. One patented method reports a total yield of ≥95% and a final product purity of ≥99.8%. google.com This is achieved through careful control of molar ratios and reaction temperatures. For instance, the molar ratio of Disperse Red 60 to chlorosulfonic acid and thionyl chloride is optimized to be approximately 1:1.01–1.1:1.01–1.2. Similarly, the reaction with 3-ethoxypropylamine is carefully managed. Pre-treating the Disperse Red 60 to remove moisture is another critical step, as water can react with chlorosulfonic acid and reduce efficiency. colorfuldyes.com
Table 2: Optimized Molar Ratios for Improved Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Optimized Molar Ratio |
|---|---|---|---|
| Disperse Red 60 | Chlorosulfonic acid | Thionyl chloride | 1 : 1.01–1.1 : 1.01–1.2 |
These advancements in synthesis not only lead to a higher quality product but also contribute to a more sustainable and cost-effective manufacturing process. google.comcolorfuldyes.com
Exploration of Novel Catalytic Systems for Reduced Environmental Footprint
The conventional manufacturing processes for anthraquinone-based dyes, including this compound, have historically been associated with significant environmental challenges. A primary concern is the substantial use of harsh chemicals and the subsequent generation of large volumes of industrial waste. For instance, the traditional synthesis of this compound involves the sulfonation of its precursor, Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone), using a large excess of chlorosulfonic acid which acts as both the solvent and the sulfonating agent. colorfuldyes.com This method leads to high production costs and severe environmental pollution due to the creation of vast amounts of waste acid and the release of acid gases like hydrogen chloride. colorfuldyes.com Recognizing these drawbacks, research and development efforts have been directed towards creating greener, more sustainable synthesis routes through novel catalytic systems and process engineering innovations. These efforts focus on minimizing raw material and energy consumption, reducing waste emissions, and achieving cleaner production goals. colorfuldyes.commeghmaniglobal.com
A significant advancement in reducing the environmental footprint of this compound synthesis involves moving away from using chlorosulfonic acid as the solvent. An improved process utilizes an inert solvent, thereby drastically decreasing the total amount of acid required. colorfuldyes.com This modification not only makes the process more economical but also substantially mitigates the environmental impact. colorfuldyes.com In this refined method, the molar ratio of the key reactants is optimized to improve efficiency and reduce waste. colorfuldyes.com
Table 1: Comparison of Traditional vs. Improved Synthesis Methods for this compound
| Parameter | Traditional Synthesis Method | Improved Solvent-Based Method |
|---|---|---|
| Solvent | Excess Chlorosulfonic Acid | Inert Solvents (e.g., o-dichlorobenzene, chlorobenzene) colorfuldyes.com |
| Key Reagents & Molar Ratios | Disperse Red 60, large excess of Chlorosulfonic Acid, Sulfoxide Chloride. colorfuldyes.com | Disperse Red 60 : Chlorosulfonic Acid : Sulfoxide Chloride (Molar Ratio ≈ 1 : 1-2 : 1-2) colorfuldyes.com |
| Waste Generation | High volume of waste acid and significant acid gas (HCl) emissions. colorfuldyes.com | Greatly reduced volume of waste acid and acid gas emissions. colorfuldyes.com |
| Environmental Impact | High environmental pollution, high cost. colorfuldyes.com | Reduced environmental pollution, more economical. colorfuldyes.com |
Table 2: Research Findings on Catalytic Reduction of Nitro Compounds for Dye Intermediates
| Catalytic System | Substrate Example | Key Research Findings |
|---|---|---|
| MXene-Pd Nanocomposites | 4-nitrophenol (4-NP), 2-nitroaniline (B44862) (2-NA) | Demonstrated high catalytic efficiency, stability, and recyclability for the reduction of nitro compounds using NaBH4 as a reductant. mdpi.com |
| Nickel-Beta-Cyclodextrin Metal-Organic Framework (Ni-BCD-MOF) | Nitroaromatic compounds and dyes | Synthesized using environmentally safe solvents, this catalyst effectively reduces nitro compounds and organic dyes. researchgate.net |
| Gold Nanoparticles on TiO2 | Nitroarenes | Exhibits excellent selectivity for the reduction of nitroarenes, attributed to the preferential adsorption of the nitro group at the catalyst-support interface. unimi.it |
| Homogeneous Catalysts (Various Metals/Ligands) | Nitro compounds | The structure can be readily modified to achieve highly efficient and selective reduction, offering a promising alternative to heterogeneous systems. sioc-journal.cn |
Process engineering innovations also offer pathways to a reduced environmental footprint, particularly in the application phase of the dye. Technologies such as dyeing in supercritical carbon dioxide (scCO2) are emerging as sustainable alternatives to conventional water-based dyeing methods. meghmaniglobal.com This process eliminates the need for water, thereby preventing the generation of polluted wastewater, which is a major environmental concern in the textile industry. meghmaniglobal.comresearchgate.netsustainability-directory.com Furthermore, microwave-assisted synthesis and dyeing are being investigated as green chemistry tools. semanticscholar.orgmdpi.com Microwave irradiation can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods, making it a valuable technology for both dye synthesis and application. semanticscholar.orgnih.gov
Environmental Fate and Degradation Pathways of Disperse Red 92
Chemical Degradation Processes
Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).
Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) is a prominent AOP for breaking down dyes like Disperse Red 92. bme.hu When TiO₂ is irradiated with UV light, it absorbs photons, leading to the promotion of electrons from the valence band to the conduction band. This process creates electron-hole pairs. mdpi.com These pairs can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (·OH) and superoxide (B77818) anions (·O₂⁻). mdpi.com These ROS are powerful oxidizing agents that can break down the complex structure of this compound into simpler, less harmful compounds. mdpi.comacs.org The degradation efficiency can be influenced by factors like the initial dye concentration, pH, and the intensity of the light source. bme.huresearchgate.net
The general mechanism for TiO₂ photocatalysis involves:
Activation: TiO₂ + hv → e⁻ + h⁺
Formation of Hydroxyl Radicals: h⁺ + H₂O → ·OH + H⁺
Formation of Superoxide Radicals: e⁻ + O₂ → ·O₂⁻
Degradation of Dye: Dye + (·OH, ·O₂⁻) → Degradation Products
Studies have shown that TiO₂ can be immobilized on substrates like clay to prevent its phase transition from the highly photoactive anatase form to the less active rutile form and to facilitate its recovery from the treated water. nih.gov
Sonolysis, the application of ultrasound, can also be used to degrade this compound. The process works through acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles in the liquid create localized hot spots with extreme temperatures and pressures. These conditions can lead to the thermal decomposition of the dye molecules and the generation of reactive radicals. However, studies have shown that sonolysis alone has a relatively low efficiency for the degradation of this compound. bme.hubme.hu
A significant synergistic effect is observed when sonolysis is combined with photocatalysis (sonophotocatalysis). In a study comparing the degradation of a dye mixture including this compound, after 80 minutes, sonolysis alone resulted in approximately 19% degradation, photocatalysis with TiO₂ achieved about 68% degradation, and the combined sonophotocatalytic process reached 82% degradation. bme.hubme.hu The ultrasound energy is believed to enhance the photocatalytic process by increasing the mass transfer of the dye to the catalyst surface and by de-agglomerating the TiO₂ particles, thus increasing the number of available active sites. bme.hubme.hu
Comparison of Degradation Methods for a Dye Mixture Including this compound
| Degradation Method | Degradation Percentage (after 80 min) |
|---|---|
| Sonolysis | ~19% bme.hubme.hu |
| Photocatalysis (TiO₂) | ~68% bme.hubme.hu |
The efficiency of photocatalytic degradation can be enhanced by the addition of other oxidants, such as hydrogen peroxide (H₂O₂). H₂O₂ can act as an electron acceptor, which helps to prevent the recombination of electron-hole pairs in the photocatalyst, thereby increasing the production of hydroxyl radicals. epa.gov
Systems utilizing zinc oxide (ZnO) as a photocatalyst in combination with UV light and H₂O₂ have also been investigated for the degradation of disperse dyes. researchgate.net In one study on Disperse Red 60, a similar disperse dye, a maximum degradation of 97% was achieved under optimal conditions of H₂O₂ concentration (0.9 mL/L), ZnO concentration (0.6 g/L), and a pH of 9.0 after 60 minutes of irradiation. researchgate.netsci-hub.se This process also led to significant reductions in Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD). researchgate.net The mechanism involves the generation of hydroxyl radicals from both the photocatalytic process and the photolysis of H₂O₂. redalyc.org
Optimal Conditions for Disperse Red 60 Degradation using ZnO/UV/H₂O₂
| Parameter | Optimal Value |
|---|---|
| H₂O₂ Concentration | 0.9 mL/L researchgate.netsci-hub.se |
| ZnO Concentration | 0.6 g/L researchgate.netsci-hub.se |
| pH | 9.0 researchgate.netsci-hub.se |
| Irradiation Time | 60 min researchgate.netsci-hub.se |
Ozonation is another effective AOP for the decolorization of textile wastewater containing dyes like this compound. researchgate.net Ozone (O₃) is a powerful oxidizing agent that can directly react with the chromophores of the dye molecules, breaking them down and leading to decolorization. pjoes.com The effectiveness of ozonation can be highly dependent on the pH of the solution. At higher pH values, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals, which can enhance the degradation of the dye. gnest.orgicrc.ac.ir
Oxidant-Assisted Systems (e.g., H2O2, ZnO/UV/H2O2)
Kinetic Modeling of Degradation Reactions (e.g., Pseudo-First Order Kinetics)
The kinetics of the degradation of this compound through various AOPs often follow a pseudo-first-order model. bme.hubme.hu This model assumes that the concentration of one of the reactants (in this case, the oxidizing species) remains effectively constant throughout the reaction, and the reaction rate is proportional to the concentration of the dye. nih.gov
The pseudo-first-order kinetic model can be expressed by the following equation:
ln(C₀/C) = k't
Where:
C₀ is the initial concentration of the dye.
C is the concentration of the dye at time t.
k' is the pseudo-first-order rate constant.
Studies on the sonophotocatalytic degradation of a dye mixture containing this compound have confirmed that the reaction follows pseudo-first-order kinetics. bme.hubme.hubme.hu The rate of the reaction was observed to accelerate in the presence of ultrasound. bme.hubme.hu Similarly, the reaction of azobenzene (B91143) disperse dyes with nucleophilic peptides has also been shown to follow pseudo-first-order kinetics. nih.gov The rate constants derived from these kinetic models are useful for comparing the efficiency of different degradation processes and for designing and optimizing wastewater treatment systems.
Influence of Environmental Variables on Degradation Rates (e.g., pH, Temperature, Light Intensity, Catalyst Concentration)
The degradation of azo dyes like this compound is significantly influenced by ambient environmental conditions. Factors such as pH, temperature, and light play crucial roles in both abiotic and biotic degradation pathways.
The pH of the environment can affect the rate of decolorization. Studies on enzymatic degradation of various dyes have shown that optimal pH levels are critical for enzyme activity. For instance, laccase enzymes, often involved in fungal degradation, show varying effectiveness at different pH values. The highest levels of decolorization for a range of dyes by a laccase preparation from Pleurotus were observed at a pH of 3.2. scielo.br At more acidic (pH 2.4) or less acidic (pH 4.4 and 5.0) conditions, the efficiency of enzymatic decolorization decreased for many dyes. scielo.br
Temperature is another critical variable. The photodegradation of Disperse Red 1, a related azobenzene dye, was found to be temperature-dependent, with an increase from 25°C to 95°C decreasing its photostability by a factor of less than three. optica.org For microbial degradation, temperature affects both the growth of microorganisms and the activity of their enzymes. The optimal temperature for dye decolorization by white-rot fungi is often in the range of 25 to 37°C. scielo.br For example, a laccase-containing enzyme preparation showed the highest levels of decolorization for nineteen different dyes at 35°C. scielo.br Similarly, a bacterial consortium demonstrated effective decolorization of several azo dyes at a temperature of 30°C. nih.gov
Light intensity and wavelength are key factors in the photodegradation of azo dyes. The photodegradation of Disperse Red 1 was evaluated as a function of wavelength, showing that the lifetime of the dye increases significantly at longer wavelengths, far from its absorption maximum. optica.org This degradation involves processes like trans-cis isomerization and photo-oxidation. optica.org The presence of oxygen can further decrease the lifetime of the dye under illumination. optica.org
Catalyst concentration in advanced oxidation processes (AOPs) also dictates the degradation rate. For instance, the photocatalytic decolorization of dyes using TiO2 microbeads is dependent on the amount of the photocatalyst, with an optimal concentration leading to maximum degradation. dntb.gov.ua
Table 1: Influence of Environmental Parameters on Azo Dye Degradation
| Parameter | Optimal Condition/Effect | Dye/System Studied | Source |
|---|---|---|---|
| pH | 3.2 | Various dyes with Pleurotus laccase | scielo.br |
| Temperature | 30°C | Azo dyes with bacterial consortium | nih.gov |
| 35°C | Various dyes with Pleurotus laccase | scielo.br | |
| 25-37°C | General for white-rot fungi | scielo.br | |
| Atmosphere | Oxygen presence decreases photostability | Disperse Red 1 polymer films | optica.org |
Biodegradation and Biotransformation Studies
Biological processes, utilizing microorganisms such as bacteria and fungi, are considered cost-effective and environmentally sound methods for treating dye-containing wastewater. pu.edu.pk These organisms possess enzymes capable of breaking down the complex structures of dyes like this compound.
Microbial Decolorization and Transformation by Bacterial Consortia
Bacterial consortia have demonstrated high efficiency in decolorizing and degrading azo dyes. A consortium containing Providencia rettgeri and Pseudomonas sp. achieved 98-99% decolorization of Disperse Red 78 (100 mg L⁻¹) within 18 hours under sequential microaerophilic/aerobic conditions. nih.gov The process involves the induction of enzymes like azoreductase and NADH-DCIP reductase, which are crucial for the initial cleavage of the azo bond. nih.gov
Another study investigating the degradation of a "Disperse Red" dye used a rhizosphere bacterial consortium composed of Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii. hspublishing.orglifesciencesite.com The efficiency of decolorization was highly dependent on the glucose concentration and the sequence of anaerobic (anoxic) and aerobic (oxic) conditions. Under anaerobic conditions, a higher decolorization rate of 56.17% was achieved with a 10% glucose concentration after 72 hours. hspublishing.orglifesciencesite.com A sequential system involving anaerobic and aerobic cycles significantly enhanced the degradation, reaching a final decolorization of 98.47%. hspublishing.orglifesciencesite.com
Table 2: Decolorization of Disperse Red Dyes by Bacterial Consortia
| Bacterial Species/Consortium | Dye | Conditions | Decolorization Efficiency | Time | Source |
|---|---|---|---|---|---|
| Providencia rettgeri & Pseudomonas sp. | Disperse Red 78 (100 mg/L) | Sequential microaerophilic/aerobic, 30°C, pH 7.0 | 98% | 18 h | nih.gov |
| Pseudomonas aeruginosa, Lysinibacillus sphaericus, P. chengduensis, Citrobacter freundii | Disperse Red | Anaerobic, 10% glucose | 56.17% | 72 h | hspublishing.orglifesciencesite.com |
| Pseudomonas aeruginosa, Lysinibacillus sphaericus, P. chengduensis, Citrobacter freundii | Disperse Red | Sequential anaerobic/aerobic | 98.47% | >94 h | hspublishing.orglifesciencesite.com |
Fungal Remediation Mechanisms (e.g., White-Rot Fungi)
White-rot fungi are particularly effective in degrading a wide variety of synthetic dyes due to their powerful and non-specific ligninolytic enzyme systems, which include laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). scielo.brtuiasi.ro These enzymes are secreted to break down lignin, and they can also degrade dyes with complex aromatic structures similar to lignin. tuiasi.ro
Studies have shown the potential of various white-rot fungi in decolorizing disperse dyes. For example, Coriolus versicolor was able to achieve 76% decolorization of Disperse Red 17 (100 ppm) after 7 days of incubation. pu.edu.pk The white-rot fungus Pleurotus ostreatus has also been noted for its ability to decolorize Disperse Red dye solutions. mdpi.com Fungal remediation can occur through biosorption onto the mycelial surface, as well as through enzymatic biodegradation. biotechnologia-journal.org A consortium of the fungus Aspergillus sp. XJ-2 and the microalga Chlorella sorokiniana XJK achieved a 98.09% decolorization rate for Disperse Red 3B under optimized conditions. rsc.org
Metabolic Pathways and Identification of Biotransformation Products
The initial step in the biodegradation of azo dyes like this compound is typically the reductive cleavage of the azo bond (–N=N–). This reaction is catalyzed by azoreductase enzymes produced by various microorganisms, particularly under anaerobic or microaerophilic conditions. unesp.br This cleavage breaks the chromophore and results in the formation of colorless, but potentially hazardous, aromatic amines. researchgate.net
Table 3: Identified Biotransformation Products of Related Disperse Red Dyes
| Original Dye | Biotransformation Product | Generating System | Source |
|---|---|---|---|
| Disperse Red 1 | 4-nitro-benzamine | Simulated hepatic biotransformation | researchgate.net |
| Disperse Red 1 | 2-(ethylphenylamino)-ethanol | Simulated hepatic biotransformation | researchgate.net |
| Disperse Red 73 | 4-nitroaniline (B120555) | Escherichia coli | unesp.br |
| Disperse Red 78 | 2-chloro-4-nitroaniline | Escherichia coli | unesp.br |
Environmental Persistence and Transport
The environmental persistence of disperse dyes is linked to their chemical stability and low water solubility. nih.govresearchgate.net These characteristics mean they are not easily removed from wastewater by conventional treatment systems and tend to partition from the water column into sediment and sludge. mst.dk
Bioaccumulation Potential in Aquatic and Terrestrial Systems
Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. For disperse dyes, properties like hydrophobicity and high lipophilicity suggest a potential for bioaccumulation. mst.dk However, several factors can limit this potential.
Presence of Related Disperse Dyes in Indoor Environments (e.g., House Dust)
Recent studies have highlighted the prevalence of azobenzene disperse dyes, a class of compounds related to this compound, in indoor environments, particularly in house dust. duke.edunih.govnih.gov These dyes can be shed from textiles such as clothing and upholstery and subsequently accumulate in dust, creating a potential pathway for human exposure, especially for young children who have increased contact with dust through crawling and hand-to-mouth behaviors. duke.edunih.gov
Research has demonstrated that house dust acts as a sink for a multitude of contaminants that leach or off-gas from consumer products. duke.edu Several studies have specifically detected and quantified various azobenzene disperse dyes in house dust samples. duke.edunih.govnih.gov For instance, a comprehensive study targeting twelve azobenzene disperse dyes found at least one dye in every house dust sample analyzed. duke.edu The detection frequencies for these dyes ranged from 11% to as high as 89%. duke.edunih.gov For the dyes detected in over half of the samples, the geometric mean concentrations varied from 32.4 to 360 ng/g of dust. duke.edunih.gov
One study identified eight additional azobenzene compounds through suspect screening analysis, indicating that the diversity of these dyes in indoor environments may be greater than what is captured by targeted analyses alone. duke.edunih.gov The concentrations of individual dyes can reach significant levels, with some detected at concentrations up to 6,106 ng/g of house dust. nih.gov
The presence of these dyes in standard reference materials of house dust, some of which were collected in the mid-1990s, suggests that the levels of azo dyes in indoor environments may have increased over time. duke.edu This trend is concerning given that some azobenzene disperse dyes have been implicated as potential allergens and may act as immune sensitizers. duke.edunih.gov
Table 1: Detection of Selected Azobenzene Disperse Dyes in House Dust
| Dye Name | Detection Frequency (%) | Geometric Mean Concentration (ng/g) (for dyes with >50% detection) | Maximum Concentration (ng/g) |
|---|---|---|---|
| Disperse Blue 373 | 84 | 360 | - |
| Disperse Red 354 | 89 | - | 6,106 |
| Disperse Violet 93 | >50 | 32.4 | - |
| Disperse Orange 61 | >50 | - | - |
| Disperse Blue 79:1 | >50 | - | - |
| Disperse Orange 25 | 11 | - | - |
| Disperse Red 50 | 11 | - | - |
Data compiled from multiple studies. duke.edunih.gov
Note: A hyphen (-) indicates that the specific data point was not provided in the cited sources.
Interaction with Environmental Matrices (e.g., Soil Organic Matter)
The interaction of disperse dyes with environmental matrices like soil is a critical aspect of their environmental fate. Soil organic matter (SOM) plays a significant role in the sorption and potential degradation of these compounds. researchgate.netresearchgate.net The chemical composition of dyes and the properties of the soil, including its texture and the amount and nature of organic matter, influence these interactions. researchgate.netmdpi.com
Studies on various azo dyes have shown that their addition to soil can significantly affect microbial biomass and soil respiration, indicating an impact on soil organic matter cycling. researchgate.net The extent of this impact often depends on the dye's concentration and the specific soil type. researchgate.net
The interaction between dyes and soil components can be complex. For instance, dissolved organic matter (DOM) can influence the adsorption of dyes onto mineral surfaces. huji.ac.il In some cases, DOM can coat nanoparticles or mineral surfaces, which may reduce the adsorption of dyes by blocking active surface sites or through competition for these sites. huji.ac.il
The structure of the dye molecule itself is a key factor. For example, the presence of specific functional groups can affect a dye's affinity for soil particles. journals.co.za The aromatic π-systems within dye molecules can engage in specific sorptive interactions with both mineral and organic components of soil, including natural organic matter and black carbon. acs.org These interactions are not solely based on hydrophobicity and can involve polar forces with significant adsorption energies. acs.org
The stability and distribution of soil aggregates are also influenced by soil organic matter and its interaction with minerals like iron and aluminum oxides. researchgate.net The introduction of synthetic compounds like disperse dyes could potentially alter these delicate balances. Organic matter in easily dispersed clay fractions has been found to be rich in amino acids, which may act as dispersants, while organic matter in more stable clay fractions often contains more aliphatic materials and carbohydrates, acting as binding agents. researchgate.net The introduction of dyes could interfere with these natural processes.
While direct studies on the interaction of this compound with soil organic matter are limited, the behavior of other disperse and azo dyes provides valuable insights. The hydrophobic nature of disperse dyes suggests a tendency to associate with the organic fraction of soil. frontiersin.orgresearchgate.net This association can influence their mobility, bioavailability, and degradation rates in the terrestrial environment.
Table 2: Factors Influencing Dye Interaction with Soil
| Factor | Influence on Interaction |
|---|---|
| Soil Organic Matter (SOM) | Key sorbent for organic compounds; influences microbial activity and degradation. researchgate.netresearchgate.net |
| Dissolved Organic Matter (DOM) | Can either enhance or reduce dye sorption depending on the specific conditions. huji.ac.il |
| Soil Texture (Clay Content) | Affects surface area and charge, influencing adsorption capacity. grdc.com.au |
| Dye Chemistry (Functional Groups, Aromaticity) | Determines the specific types of interactions (e.g., hydrophobic, polar, π-π interactions). journals.co.zaacs.org |
| Soil Mineralogy (e.g., Iron/Aluminum Oxides) | Provides surfaces for adsorption and can interact with organic matter to influence aggregation. researchgate.net |
Toxicological and Ecotoxicological Assessment of Disperse Dyes with Relevance to Disperse Red 92
In Vitro Genotoxicity and Mutagenicity Evaluations
The genotoxic potential of disperse dyes, including those structurally related to Disperse Red 92, has been evaluated through a variety of in vitro assays. These tests are crucial for identifying substances that can interact with genetic material and induce DNA damage or mutations. Extensive genetic toxicity studies on this compound itself indicate that it does not appear to cause genetic defects. cloudfront.net However, research on other disperse dyes reveals a range of genotoxic activities, providing a broader context for assessment.
Studies on various disperse dyes have utilized mammalian cell lines to investigate the induction of DNA damage. The human hepatoma (HepG2) cell line is frequently used due to its metabolic capabilities, which can mimic liver metabolism.
The azo dye Disperse Red 1 has been shown to induce DNA damage and increase the frequency of micronuclei in both human lymphocytes and HepG2 cells. uchile.clresearchgate.netnih.govtalkingaboutthescience.com Another study noted that while Disperse Red 1 itself showed negative results in the mouse lymphoma assay (MLA), its biotransformation products were of concern. For the anthraquinone (B42736) dye Disperse Red 9, positive results for mutagenicity were observed in mouse lymphoma cells, both with and without metabolic activation. nih.gov It also showed positive effects in the unscheduled DNA synthesis (UDS) assay when tested with a mouse liver S9 fraction. nih.gov In contrast, Disperse Red 17, another anthraquinone dye, did not induce gene mutations in Chinese hamster V79 cells. europa.eu
Chromosome aberration and micronucleus (MN) formation assays are standard methods for detecting clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects of chemicals. The MN assay, in particular, is widely used to evaluate chromosomal damage in cells like human lymphocytes and HepG2 cells. researchgate.netnih.gov
Research on the azo dye Disperse Red 1 demonstrated its ability to increase the frequency of micronuclei in both human lymphocytes and human hepatoma (HepG2) cells, indicating a clastogenic effect on chromosomes. researchgate.netnih.gov A dose-response relationship was observed, with the number of micronuclei increasing up to a certain concentration before decreasing at higher, more toxic levels. nih.gov
Conversely, studies on anthraquinone dyes have shown different outcomes. Disperse Red 17 did not induce structural or numerical chromosome aberrations in an in vitro micronucleus test on cultured human peripheral blood lymphocytes. europa.eu Similarly, Disperse Red 370 was not found to be clastogenic in human lymphocytes in vitro, as it did not cause an increase in chromosome aberrations with or without metabolic activation. industrialchemicals.gov.au
Table 1: Summary of In Vitro Chromosome Damage Assays for Select Disperse Dyes This table is interactive. Click on the headers to sort.
| Dye | Chemical Class | Assay | Cell Type | Metabolic Activation | Result | Citation(s) |
|---|---|---|---|---|---|---|
| Disperse Red 1 | Azo | Micronucleus Assay | Human Lymphocytes | Not specified | Positive | researchgate.netnih.gov |
| Disperse Red 1 | Azo | Micronucleus Assay | HepG2 Cells | Not specified | Positive | researchgate.netnih.gov |
| Disperse Red 17 | Anthraquinone | Micronucleus Assay | Human Lymphocytes | Not specified | Negative | europa.eu |
| Disperse Red 370 | Not specified | Chromosome Aberration | Human Lymphocytes | With & Without | Negative | industrialchemicals.gov.au |
The bacterial reverse mutation assay, commonly known as the Ames test or Salmonella/microsome assay, is a widely used method for screening the mutagenic potential of chemicals. environmentaljournal.org The test uses various strains of Salmonella typhimurium to detect different types of mutations, such as frameshift or base-pair substitutions. oekologischenetze.de
Findings for disperse dyes in the Salmonella/microsome assay are varied. The azo dye Disperse Red 1 showed mutagenic activity with strains TA98, TA100, YG1041, and YG1042. The response suggested that the mutagenicity was primarily due to frameshift mutations. Another azo dye, Disperse Red 73, was also found to be mutagenic, inducing both base-pair substitutions (in strain TA100) and frameshift mutations (in strain TA98). researchgate.net
For anthraquinone dyes, the results are inconsistent. Disperse Red 9 has yielded conflicting results in the Ames assay, with one study reporting a positive response and another finding no evidence of mutagenicity. nih.gov Disperse Red 17 was found to induce gene mutations in bacteria. europa.eu In contrast, a study on the formulated product of Disperse Red 60 showed mutagenic effects, while the pure technical grade dye was inactive in S. typhimurium. oekologischenetze.de Furthermore, Disperse Red 370 was not considered mutagenic in a bacterial assay, as it did not lead to an increase in revertant colonies. industrialchemicals.gov.au
Table 2: Bacterial Mutagenicity (Ames Test) Results for Select Disperse Dyes This table is interactive. Click on the headers to sort.
| Dye | Chemical Class | Test System | Result | Notes | Citation(s) |
|---|---|---|---|---|---|
| Disperse Red 1 | Azo | S. typhimurium TA98, TA100, etc. | Positive | Mutagenicity decreased with S9 mix. | |
| Disperse Red 9 | Anthraquinone | Ames Assay | Mixed | One study positive, one negative. | nih.gov |
| Disperse Red 17 | Anthraquinone | Bacterial Reverse Mutation Test | Positive | --- | europa.eu |
| Disperse Red 60 | Anthraquinone | S. typhimurium | Mixed | Formulated product was positive; pure dye was negative. | oekologischenetze.de |
| Disperse Red 73 | Azo | S. typhimurium TA98, TA100 | Positive | Mutagenicity reduced with S9 mix. | researchgate.net |
| Disperse Red 370 | Not specified | Bacterial Assay | Negative | No increase in revertant colonies observed. | industrialchemicals.gov.au |
The genotoxic potential of a chemical can be significantly altered by metabolic processes. In vitro assays often incorporate a mammalian liver enzyme fraction (S9 mix) to simulate this metabolic activation. nih.gov For azo dyes, metabolic reduction of the azo bond by liver or intestinal enzymes can lead to the formation of aromatic amines, which may be genotoxic. nih.govresearchgate.net
The influence of metabolic activation varies among different disperse dyes. For the anthraquinone dye Disperse Red 9, positive results were seen in the mouse lymphoma assay with and without activation, and in the unscheduled DNA synthesis assay with the S9 fraction. nih.gov Similarly, the formulated product of Disperse Red 60 required metabolic activation to show mutagenic activity in the mouse lymphoma assay. oekologischenetze.de
Interestingly, for some azo dyes, metabolic activation appears to reduce mutagenicity. The mutagenic activity of Disperse Red 1 in the Salmonella assay was decreased or eliminated after the addition of the S9 mix. Likewise, the mutagenicity of Disperse Red 73 was reduced in the presence of the S9 mixture. researchgate.net However, it is important to note that even with this reduction, the biotransformation of these dyes is a concern, as studies simulating hepatic processes show that the resulting products can still possess mutagenic activity. researchgate.netresearchgate.net
Bacterial Mutagenicity Testing (e.g., Salmonella/microsome assay)
In Vivo Toxicological Investigations
In vivo studies provide data on the toxicological effects of substances within a whole living organism, offering insights that cannot be obtained from in vitro tests alone.
Assessment of reproductive toxicity is critical for understanding the potential of a chemical to interfere with fertility and germ cell integrity. Studies on this compound have indicated a lack of reproductive toxicity. cloudfront.net In oral exposure studies with rats, no adverse effects on reproduction or fertility were observed. cloudfront.net
In contrast, significant reproductive and germ cell toxicity has been documented for the azo dye Disperse Red 1. uchile.clnih.gov In studies where mature male mice were treated orally with Disperse Red 1, the dye induced testicular toxicity, which included a higher frequency of sperm with abnormal morphology and a decrease in fertility. uchile.clnih.govchemsrc.com Furthermore, an increased level of DNA damage was detected in testis cells, indicating a genotoxic effect on germ cells. uchile.clnih.govigi-global.com These effects suggest that Disperse Red 1 has a harmful impact on male reproductive health in this animal model. nih.gov
Organ-Specific Toxicity (e.g., Liver)
The liver is a primary organ for the metabolism of foreign compounds, including dyes. In mammalian systems, enzymes such as azo-reductases, primarily found in the liver and kidneys, are responsible for the metabolic breakdown of azo dyes. mst.dk This process can lead to the formation of various metabolites. mst.dk
Studies on analogous disperse dyes have indicated the potential for organ-specific toxicity, with the liver being a significant target. For instance, research on Disperse Red 1 (DR1), Disperse Red 13 (DR13), and Disperse Orange 1 (DO1) in HepG2 cells, a human liver cell line, demonstrated cytotoxic effects. nih.gov Specifically, DR13 was found to decrease mitochondrial activity at all tested concentrations and time points in both monolayer and 3D cell cultures. nih.gov DR1 also showed a reduction in mitochondrial activity in both culture types. nih.gov Furthermore, a 28-day oral toxicity study in rats with Disperse Red 370 identified the liver as the major target organ of toxicity. industrialchemicals.gov.au While direct studies on this compound are limited, the data from structurally related disperse dyes suggest that the liver is a potential site for toxic effects.
Ecotoxicity in Aquatic Systems
The release of disperse dyes into aquatic environments is a significant concern due to their potential impact on aquatic life.
Acute Toxicity to Aquatic Organisms (e.g., Fish)
Disperse dyes, due to their low water solubility, are generally expected to have a low acute ecological impact. canada.ca However, studies on various disperse dyes have shown a range of toxic effects on aquatic organisms. For example, nonionic disperse dyes are noted to have low acute toxicity but may pose carcinogenic risks and affect aquatic plants. nih.gov
Research on analogues of Disperse Red 179, such as Disperse Red 73, Disperse Orange 25, and Disperse Red 17, revealed moderate toxicity to Daphnia magna (48-hour EC50 = 23–110 mg/L) and low to moderate toxicity to zebra fish (96-hour LC50 = 17–268 mg/L). canada.ca Another study on nitro-substituted azo disperse dyes found acute toxicity for Zebra fish and Daphnia magna ranging from 340 to 710 mg/L and 4.5 to 5.8 mg/L, respectively. canada.ca A study focusing on the commercial dye Disperse Red 1 (DR1) established a short-term Predicted No-Effect Concentration (PNEC) of 1800 ng L−1, based on the most sensitive acute endpoint for Daphnia similis. researchgate.net These findings highlight the variability in acute aquatic toxicity among different disperse dyes.
Predictive Modeling of Ecotoxicity (e.g., ECOSAR)
Predictive models like the Ecological Structure-Activity Relationship (ECOSAR) Class Program are used to estimate the ecotoxicity of chemicals when experimental data is lacking. epa.gov ECOSAR contains a library of quantitative structure-activity relationships (QSARs) for various chemical classes to predict aquatic toxicity. epa.gov
However, the application of QSAR models to disperse dyes can be challenging due to their unique physical state and chemical properties, which may fall outside the models' applicability domain. canada.ca For some disperse dyes, QSAR ecotoxicity predictions were not considered reliable due to potential errors in input parameters. canada.ca Despite these limitations, ECOSAR can be a valuable screening tool. For instance, it can be used to model the acute toxicity of compounds like Disperse Red 60 to aquatic organisms, although data gaps have been noted. The reliability of such predictions is contingent on the availability of accurate data and the suitability of the model for the specific chemical class. epa.gov
Analysis of Biotransformation Products and Associated Health Risks
The biotransformation of disperse dyes can lead to the formation of new compounds with their own toxicological profiles.
Formation of Aromatic Amines and their Carcinogenic Potential
A significant concern with azo dyes, a group to which some disperse dyes belong, is their potential to undergo reductive cleavage of the azo bond (–N=N–) to form aromatic amines. canada.canih.gov This process can be mediated by microorganisms in the environment or by enzymes in the mammalian body, such as those in the liver and intestinal microflora. mst.dkeuropa.euunesp.br
Many aromatic amines are recognized as potential carcinogens. mst.dk For example, benzidine, a component of some azo dyes, is known to induce various tumors in humans and animals. tandfonline.com The International Agency for Research on Cancer (IARC) has classified some aromatic amines as known or possible human carcinogens. The carcinogenicity of azo dyes is often linked to these cleavage products. tandfonline.com For instance, the biotransformation of Disperse Red 73 and Disperse Red 78 has been shown to produce harmful amines. researchgate.net Studies on Disperse Red 1 demonstrated the formation of compounds like 4-nitro-benzamine after simulated biotransformation. nih.gov The carcinogenic potential of the aromatic amines that could be formed from this compound is a critical area for risk assessment.
Mutagenic Activity of Degradation Intermediates
The degradation products of disperse dyes can also exhibit mutagenic activity. The Ames test, which uses Salmonella typhimurium strains, is a common method for assessing the mutagenic potential of chemicals. europa.eu
Studies on Disperse Red 1 have shown that its degradation products possess mutagenic activity in the Salmonella/microsome assay. nih.gov Similarly, both Disperse Red 1 and Disperse Red 13 tested positive in the Salmonella assay, suggesting they can induce frameshift mutations. nih.gov The enzymes nitroreductase and O-acetyltransferase appear to play a role in this mutagenic effect. nih.gov Research on Disperse Red 73 and Disperse Red 78 also indicated that their biotransformation produces harmful amines with mutagenic potential. unesp.brresearchgate.net These findings underscore the importance of evaluating the mutagenicity of not just the parent dye but also its environmental and metabolic degradation products.
Interactive Data Tables
Acute Toxicity of Disperse Dyes in Aquatic Organisms
| Dye | Organism | Exposure Duration | Endpoint | Toxicity Value | Reference |
| Disperse Red 73 | Daphnia magna | 48 hours | EC50 | 23–110 mg/L | canada.ca |
| Disperse Red 73 | Zebra fish | 96 hours | LC50 | 17–268 mg/L | canada.ca |
| Disperse Orange 25 | Daphnia magna | 48 hours | EC50 | 23–110 mg/L | canada.ca |
| Disperse Orange 25 | Zebra fish | 96 hours | LC50 | 17–268 mg/L | canada.ca |
| Disperse Red 17 | Daphnia magna | 48 hours | EC50 | 23–110 mg/L | canada.ca |
| Disperse Red 17 | Zebra fish | 96 hours | LC50 | 17–268 mg/L | canada.ca |
| Nitro-substituted azo disperse dyes | Daphnia magna | - | - | 4.5 to 5.8 mg/L | canada.ca |
| Nitro-substituted azo disperse dyes | Zebra fish | - | - | 340 to 710 mg/L | canada.ca |
| Disperse Red 1 | Daphnia similis | - | PNEC (short-term) | 1800 ng L−1 | researchgate.net |
Biotransformation Products of Disperse Dyes
| Original Dye | Biotransformation Product | Analytical Method | Reference |
| Disperse Red 73 | 3–4-. Aminophenyl-ethyl-amino-propanitrile, 4-Nitroaniline (B120555) | HPLC-DAD, LC-MS/MS | unesp.br |
| Disperse Red 78 | 3–4-. Aminophenyl-ethyl-amino-propanitrile, 2-chloro-4-nitroaniline | HPLC-DAD, LC-MS/MS | unesp.br |
| Disperse Red 167 | Dimethyl 3,3′-3-acetamido-4- aminophenyl-azanedyl-dipropanoate, 2-chloro-4-nitroaniline | HPLC-DAD, LC-MS/MS | unesp.br |
| Disperse Red 1 | Sulfate 2-[(4-aminophenyl)ethylamino]-ethanol monohydrate, nitrobenzene, 4-nitro-benzamine, 2-(ethylphenylamino)-ethanol | HPLC-DAD, GC/MS | nih.gov |
Advanced Application Science and Performance Studies of Disperse Red 92
Dyeing Mechanisms and Dye-Fiber Interactions
The application of Disperse Red 92 to synthetic fibers is a multifaceted process governed by thermodynamic and kinetic principles. The dye, being sparingly soluble in water, exists as a fine dispersion in the dyebath. colourinn.inchemicalbook.com The dyeing mechanism involves the transfer of individual dye molecules from this dispersion to the surface of the fiber, followed by diffusion into the polymer matrix. scribd.comresearchgate.net
Adsorption Thermodynamics and Kinetics on Synthetic Fibers (e.g., Polyester (B1180765), Nylon, Acetate)
The dyeing of synthetic fibers like polyester with disperse dyes is an equilibrium process. The adsorption isotherms for dyes such as C.I. Disperse Red 60, which is structurally related to this compound, have been found to be linear, indicating a partition mechanism. jst.go.jp The process of dyeing can be broken down into three main stages: the movement of dye molecules to the fiber surface within the dyebath, adsorption onto the fiber surface, and subsequent diffusion into the amorphous regions of the fiber. researchgate.net These steps are reversible, and the isothermal adsorption behavior is typically linear. researchgate.net
High-temperature dyeing, usually between 120°C and 130°C, is necessary to overcome the high glass transition temperature of polyester, allowing the polymer chains to become more mobile and creating temporary voids for the dye molecules to enter. colourinn.inhermetachem.comgoogle.com The rate of dyeing is influenced by factors such as temperature, dyeing time, and the pH of the dyebath, which is optimally maintained between 4.5 and 5.5. colourinn.in Dispersing agents are essential to keep the dye particles from agglomerating and to ensure uniform coloration. colourinn.intextileexplainer.com
The equilibrium of dye distribution between the fiber and the dyebath is a key factor. Studies on polyester microfibers have shown that the equilibrium adsorption of disperse dyes increases with the fineness of the fiber due to the larger surface area available for dye uptake. researchgate.net
Role of Intermolecular Forces (e.g., Van der Waals, Hydrogen Bonding) in Dye Uptake and Fixation
The affinity between this compound and synthetic fibers is primarily due to weak intermolecular forces, as these fibers lack the functional groups necessary for covalent or ionic bonding. koreascience.krresearchgate.net The primary forces at play are:
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. They are the main interactions responsible for holding the non-ionic disperse dye molecules within the hydrophobic polymer matrix. colourinn.inresearchgate.netsmolecule.com
Hydrogen Bonding: While polyester itself does not have strong hydrogen bonding sites, the presence of groups like –NH2, substituted –NH2, or –OH in the dye structure can lead to the formation of hydrogen bonds with the ester groups of the polyester fiber. researchgate.netresearchgate.net These bonds, although weaker than covalent bonds, contribute significantly to the dye's substantivity and fixation. researchgate.netsdc.org.uk The energy of these bonds can range from 10 to 65 kJ mol⁻¹. sdc.org.uk
Dipole-Dipole Interactions: The polar groups within both the dye molecule and the polymer can create dipole moments, leading to attractive interactions that aid in dye retention. researchgate.net
The planar structure and relatively small size of disperse dye molecules facilitate their close approach to the polymer chains, maximizing the effect of these short-range forces. researchgate.net
Diffusion and Penetration Kinetics of Dye Molecules within Polymer Matrices
The diffusion of this compound into the polymer matrix is a critical, rate-determining step in the dyeing process. koreascience.kr This process is highly dependent on temperature. At temperatures between 100 and 120°C, dye uptake is largely confined to the outer regions of the fiber. researchgate.net Only at higher temperatures, typically around 130°C, does the dye fully penetrate the fiber. researchgate.net
The diffusion coefficient (D) is a measure of the rate of this penetration. Studies on disperse dyes have shown that the diffusion coefficient is influenced by the dye's molecular size, with smaller molecules generally diffusing faster. colourinn.in For instance, research on C.I. Disperse Red 60 in polyester film showed diffusion coefficients ranging from 1.87×10⁻⁸ to 5.91×10⁻⁸ cm²/min in the temperature range of 100°C to 120°C. jst.go.jp The activation energy for diffusion for this anthraquinone (B42736) dye was calculated to be 17 kcal/mol. jst.go.jp The diffusion process is also affected by the fiber's structure; for example, the apparent diffusion coefficient in ultra-fine denier fibers has been observed to decrease as the fiber fineness increases. researchgate.net This is attributed to the limited turbulence of the dye liquor through the tightly packed filaments. researchgate.net
Color Fastness and Stability Performance
The durability of the color imparted by this compound is evaluated through its fastness properties, which describe its resistance to various external factors.
Lightfastness: Mechanisms of Photodegradation and Enhancement Strategies
Lightfastness measures a dye's resistance to fading upon exposure to light. This compound generally exhibits good to excellent lightfastness, with ratings often cited as 6-7 on a scale of 1 to 8. made-in-china.comepsilonpigments.com The anthraquinone structure of this compound contributes to its stability. scienceopen.com However, like all organic dyes, it is susceptible to photodegradation.
The primary mechanism of photodegradation involves the absorption of photons, which excites the dye molecule to a higher energy state. This excited molecule can then undergo various chemical reactions, leading to the breakdown of the chromophore and subsequent color loss. For anthraquinone dyes, photodegradation can be influenced by the polymer substrate. scienceopen.com On polyester, the most effective wavelength for photodegradation of some disperse dyes has been found to be near 320 nm, which also affects the fiber itself. researchgate.net The process can involve photoreduction of the azo group in azo disperse dyes, though this compound is an anthraquinone dye. researchgate.net Some studies have shown that the presence of an anthraquinone dye can even stabilize polycarbonate against photodegradation by deactivating the polymer's excited state. scienceopen.com
Enhancement strategies for lightfastness often involve chemical modification of the dye or the use of UV absorbers. patsnap.com For example, the introduction of an electron-withdrawing sulfonamide group in this compound helps to stabilize the excited state against photodegradation, contributing to its superior lightfastness compared to a similar dye like Disperse Red 60. The use of UV absorbers, such as benzotriazole (B28993) or benzophenone (B1666685) derivatives, applied during or after dyeing, can also improve the lightfastness of dyed polyester fabrics. researchgate.net
Table 1: Lightfastness Ratings of this compound
| Source | Lightfastness Rating (Xenon Arc, Scale 1-8) |
|---|---|
| Hangzhou Tiankun Chem Co., Ltd. made-in-china.com | 6-7 |
| Hangzhou Epsilon Chemical Co.,Ltd epsilonpigments.com | 6-7 |
Note: The lightfastness scale ranges from 1 (very poor) to 8 (excellent).
Washfastness and Thermomigration Phenomena: Factors Affecting Dye Migration
Washfastness refers to the resistance of the color to washing. This compound typically shows good washfastness. made-in-china.comwiseguyreports.com However, a key phenomenon that can negatively impact washfastness is thermomigration.
Thermomigration is the diffusion of disperse dye molecules from the interior of the fiber to its surface during subsequent heat treatments, such as heat setting, which can occur at temperatures around 180°C. koreascience.krtextilelearner.netblogspot.comfibre2fashion.com This migration leads to an accumulation of dye on the fiber surface, which is then more easily removed during washing, resulting in color loss and potential staining of adjacent materials. koreascience.krtextilelearner.net
Several factors influence the degree of thermomigration:
Dye Structure and Molecular Size: Dyes with larger molecular sizes and higher substantivity tend to have lower thermomigration because of increased dye-fiber interaction and reduced mobility. koreascience.kr
Dye Concentration: Higher concentrations of dye within the fiber can lead to more severe thermomigration. koreascience.kr
Fiber Denier: The phenomenon is more pronounced in microdenier fibers due to their significantly larger total surface area, which requires a greater amount of dye to achieve the same shade depth, thereby increasing the potential for migration. koreascience.krblogspot.com
Heat-setting Conditions: The temperature and duration of the heat treatment directly impact the thermal motion of both the dye molecules and the polymer chains, influencing the extent of migration. koreascience.kr
To mitigate thermomigration, one approach is to use disperse dyes with chemical structures that enhance their interaction with the fiber, for instance, through the introduction of bulky substituents. koreascience.kr A thorough reduction clearing process after dyeing is also crucial to remove any loosely bound dye from the fiber surface before any heat treatments are applied. textileexplainer.com
Table 2: Wash and Sublimation Fastness of this compound
| Property | Rating (Scale 1-5) | Source |
|---|---|---|
| Washing (Polyester) | 4 | made-in-china.com |
| Washing (Cotton Stain) | 5 | made-in-china.com |
| Washing (CH) | 4-5 | epsilonpigments.com |
| Sublimation (CH) | 4-5 | epsilonpigments.com |
Note: The fastness scale ranges from 1 (poor) to 5 (excellent).
Thermal Stability and Sublimation Fastness in High-Temperature Applications
This compound, an anthraquinone dye, was developed to meet the textile industry's demand for dyes compatible with high-temperature dyeing processes, which are essential for synthetic fibers like polyester. Its chemical structure lends it significant thermal stability and good sublimation fastness, making it a suitable candidate for methods such as thermosol dyeing and transfer printing. epsilonpigments.com
The thermal stability of a disperse dye is critical, as high temperatures can cause the dye to sublime, a process where the solid dye turns directly into a gas. This can lead to issues such as staining of adjacent materials, poor colorfastness, and equipment contamination. The sublimation fastness of this compound is generally rated as good, typically achieving a rating of 4-5 on the ISO 105-P01 standard test, which involves heating the dyed fabric at 180°C for 30 seconds. epsilonpigments.comworlddyevariety.com This level of fastness indicates that the dye has a strong resistance to sublimating under the heat-setting and high-temperature dyeing conditions commonly used for polyester fabrics. epsilonpigments.com
In applications like digital printing inks, thermal stability is also a key factor for ensuring the longevity and reliability of the formulation. Stability testing for such inks often involves subjecting them to elevated temperatures (e.g., 60°C for 14 days) and observing changes in properties like particle size, viscosity, and surface tension to predict long-term stability.
Table 1: Fastness Properties of this compound
| Fastness Test | Test Method | Rating |
|---|---|---|
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4-5 |
| Light Fastness (Xenon) | ISO 105-B02 | 6-7 |
| Washing Fastness | ISO 105-C03 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |
Data sourced from supplier technical sheets. epsilonpigments.comworlddyevariety.com
Influence of Chemical Structure and Molecular Size on Fastness Properties
The performance characteristics of this compound, including its notable fastness properties, are directly linked to its specific molecular architecture. As an anthraquinone derivative, its core structure provides a stable chromophore responsible for its vibrant red hue. worlddyevariety.com However, the substituents attached to this core are crucial in determining its affinity for hydrophobic fibers and its resistance to fading and migration.
A key feature of this compound is the presence of an electron-withdrawing sulfonamide (-SO₂NH-) group. This group enhances the dye's lightfastness. Research indicates that this compound exhibits superior lightfastness (rated 6-7) compared to a similar dye, Disperse Red 60 (rated 5-6), which lacks this sulfonamide group. The sulfonamide group helps to stabilize the molecule in its electronically excited state, making it less susceptible to photodegradation when exposed to light. Furthermore, the N-(3-ethoxypropyl)benzenesulfonamide moiety increases the dye's hydrophobicity, which improves its solubility and affinity for polyester fibers, leading to stronger dye-fiber interactions and consequently better wash fastness.
Innovative Dyeing Technologies and Techniques
Supercritical Carbon Dioxide Dyeing for Enhanced Performance
Supercritical carbon dioxide (scCO₂) has emerged as a sustainable and effective medium for dyeing synthetic fibers, offering an alternative to traditional water-based processes. nih.govd-nb.info this compound is suitable for this technology due to its hydrophobic nature and solubility in scCO₂. nih.gov In the supercritical state (achieved above 31.1°C and 73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to act as a solvent that can efficiently transport the non-ionic disperse dye molecules into the amorphous regions of the polymer matrix of fibers like polyester. nih.govresearchgate.net
Research has shown that dyeing with this compound in scCO₂ can lead to high color strength (K/S values) and excellent fastness properties, often comparable or superior to conventional aqueous dyeing. nih.govresearchgate.net The process offers several advantages: it eliminates the need for water, thus eradicating wastewater effluent, and does not require dispersing agents. mdpi.com The CO₂ can be recycled with high efficiency (around 92-95%), and residual dye can also be recovered. polito.it Studies have demonstrated that dyeing polyester with disperse dyes in scCO₂ at 80°C can achieve similar dye absorption to aqueous dyeing at 120°C. researchgate.net The process typically operates at temperatures between 80-140°C and pressures of 17-29 MPa. polito.it The enhanced diffusion of the dye into the fiber is attributed to the swelling and plasticizing action of scCO₂ on the polymer chains, which lowers the glass transition temperature (Tg) of the fiber and facilitates dye penetration. nih.gov
Digital Printing Applications and Ink Stability Formulations
This compound is utilized in the formulation of inks for digital textile printing, particularly for sublimation transfer and direct-to-fabric applications on polyester. wiseguyreports.comgoogle.com.najustia.com The quality and stability of the inkjet ink are paramount for achieving high-quality, reliable printing results. Key parameters for a stable disperse dye ink include particle size, viscosity, and surface tension. nih.govqualicer.org
A stable ink formulation prevents issues like nozzle clogging, inconsistent droplet formation, and poor print quality. Research on disperse dye inks indicates that optimal stability is achieved through careful control of the formulation's components. nih.gov While specific formulations for this compound are often proprietary, general principles from studies on similar disperse red dyes can be applied. A stable ink typically consists of a color paste (the dispersed dye), humectants like ethylene (B1197577) glycol and glycerol, a pH modifier such as triethanolamine, and various surfactants and polymers to ensure long-term stability. nih.gov
The particle size of the dispersed dye is a critical factor; it should typically be small and uniform (e.g., around 100-150 nm) to prevent nozzle blockage and ensure good color yield. nih.govqualicer.org The viscosity of the ink must be within a specific range (e.g., 2-15 mPa·s at 20°C) to ensure proper jetting from the printhead. google.com.nanih.gov
Table 2: General Composition for a Stable Disperse Red Ink
| Component | Function | Typical Weight % |
|---|---|---|
| Colour Paste (Disperse Dye) | Colorant | 20 - 35% |
| Ethylene Glycol / Glycerol | Humectant / Viscosity Modifier | 6 - 14% each |
| Triethanolamine | pH Modifier | < 1% |
| Fatty Alcohol Polyoxyethylene Ether (FAPE) | Surfactant | ~ 0.2% |
| Sodium Dodecyl Sulfate (SDS) | Surfactant | < 0.15% |
| Polyvinylpyrrolidone (PVP-K30) | Stabilizer / Dispersant | < 0.7% |
Based on an optimized formulation for a representative disperse red dye. nih.gov
Fiber Surface Modification for Improved Dyeability (e.g., β-Cyclodextrin Grafting)
To enhance the dyeability of certain fiber blends with disperse dyes like this compound, surface modification techniques are being explored. One such innovative approach involves grafting β-cyclodextrin (β-CD) onto the fiber surface. researchgate.net β-Cyclodextrin is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. When grafted onto fibers, these cavities can act as host sites for the non-polar disperse dye molecules, forming inclusion complexes. nih.gov
A study investigating the dyeing of a wool/polyester (35/65) blend with this compound demonstrated the effectiveness of this technique. researchgate.net The blend fabric was pre-treated with β-CD using Butanetetracarboxylic acid (BTCA) as a crosslinking agent. This modification aimed to improve the dye uptake of the wool component, which normally has a low affinity for disperse dyes, thus enabling a single-bath dyeing process for the blend. researchgate.net
The results showed a significant increase in the color strength (K/S value) of the fabric with an increasing concentration of β-CD used in the pretreatment. The K/S value for this compound rose from approximately 3.5 on the untreated fabric to over 6.0 when pretreated with 80 g/L of β-CD, indicating substantially improved dyeability. researchgate.net This enhancement is attributed to the increased number of hydrophobic cavities on the fiber surface available to host the dye molecules.
Table 3: Effect of β-Cyclodextrin Concentration on Color Strength (K/S) of this compound on Wool/Polyester Blend
| β-CD Concentration (g/L) | K/S Value |
|---|---|
| 0 (Untreated) | ~3.5 |
| 20 | ~4.8 |
| 40 | ~5.5 |
| 60 | ~5.9 |
| 80 | ~6.1 |
Data derived from graphical representations in a study by Guesmi et al. researchgate.netresearchgate.net
Research into Non-Textile Applications
While the primary application of this compound is in the textile industry, its properties of vibrant color, stability, and hydrophobicity have led to research and use in several non-textile fields.
Plastics and Coatings: this compound is used as a colorant for various plastics, including those used in consumer electronics and automotive components. wiseguyreports.comchembk.com Its thermal stability allows it to be incorporated during high-temperature polymer processing. It is also employed in automotive coatings, where its excellent colorfastness and resistance to fading contribute to durable and visually appealing finishes with good gloss retention. wiseguyreports.com
Printing Inks: Beyond textiles, this compound is a component in printing inks for applications like packaging and labels, where high-quality, stable color is required. wiseguyreports.comgithub.com
Forensic Science: In forensic science, the analysis of textile fibers is a crucial area of investigation. Dyes are a key characteristic for comparing and identifying fibers. Analytical techniques such as High-Performance Thin Layer Chromatography (HPTLC) combined with Raman spectroscopy have been used to classify and discriminate between different dyes, including this compound, on single textile fibers for evidentiary purposes. mdpi.com
Integration in Polymeric Materials for Coatings and Plastics
This compound, an anthraquinone-based dye, is utilized in the coloration of various polymeric materials, including plastics and coatings. chembk.com Its application in this sector is driven by its favorable characteristics such as good heat resistance, chemical resistance, and color stability. chembk.com The dye is primarily used as a pigment for plastics, where it can be incorporated into polymers like polypropylene, polyvinyl chloride (PVC), and polyester to impart a vibrant red color to the final products. chembk.com
The mechanism of action for disperse dyes like this compound in hydrophobic polymers involves the diffusion of the non-ionic dye molecules into the polymer matrix. The interaction between the dye and the polymer chains is governed by van der Waals forces and dipole interactions. Subsequent heat treatment fixes the dye molecules within the polymer structure, leading to stable and durable coloration. This process ensures that the dye is chemically bound to the material, which contributes to its performance characteristics. cloudfront.net
In addition to bulk plastic coloration, this compound is also suitable for use in resins and for surface coloring applications. hermetachem.com Its properties make it a viable colorant for products requiring good durability and resistance to fading. The fine-particle, colloid-disperse distribution of the dye is crucial for achieving optimal color strength and uniformity when coloring plastics and other polymer materials. google.com
The performance of this compound in polymeric applications is often evaluated based on its fastness properties. These ratings indicate the resistance of the color to various environmental factors.
Table 1: Fastness Properties of this compound in Polymeric Applications
| Fastness Property | Test Method | Rating |
| Light (Xenon) | ISO 105-B02 | 6-7 |
| Washing | ISO 105-CO3 | 4-5 |
| Sublimation | ISO 105-P01 | 4-5 |
| Rubbing (Wet) | ISO 105-X12 | 4-5 |
| Rubbing (Dry) | ISO 105-X12 | 4-5 |
Note: Fastness ratings are on a scale of 1 to 5 for washing, sublimation, and rubbing, and 1 to 8 for lightfastness, with higher numbers indicating better performance. epsilonpigments.com
Potential in Advanced Optical Materials (e.g., Nonlinear Optics, Photoinduced Anisotropy)
Beyond its traditional use as a colorant, the molecular structure of azo dyes similar to this compound has led to research into their potential for advanced optical applications. These applications leverage the specific interactions of the dye molecules with light, particularly in the fields of nonlinear optics (NLO) and photoinduced anisotropy. While much of the foundational research has been conducted with similar azo dyes like Disperse Red 1 (DR1) and Disperse Red 19, the principles are applicable to chromophores within this class. aip.orgacs.orggrossard.frspiedigitallibrary.org
Nonlinear Optics (NLO):
NLO materials are substances whose optical properties change with the intensity of incident light. Azo dyes, including those in the Disperse Red family, are of interest for their second-order and third-order NLO effects. aip.orggrossard.fr These effects are crucial for developing devices like optical modulators and switches. grossard.fr
To exhibit second-order NLO properties, the chromophores must be aligned in a non-centrosymmetric manner within a host material. This is typically achieved by embedding the dye into a polymer matrix, such as a polyimide or polyurethane, and then applying a strong electric field at an elevated temperature (a process known as poling). aip.orgtandfonline.com Research on a polyurethane polymer with Disperse Red 19 side groups demonstrated that this process can create a stable, crosslinked material with significant electro-optic coefficients. aip.org Similarly, a polyimide functionalized with a Disperse Red derivative showed high thermal stability of the dipole orientation, which is critical for the long-term performance of NLO devices. tandfonline.com Studies on Disperse Red 1-doped sol-gel waveguides have measured nonlinear optical coefficients, demonstrating their potential for applications at telecommunications wavelengths. optica.org
Table 2: Exemplary Nonlinear Optical Properties of Disperse Red Dye-Doped Polymers
| Dye | Polymer/Matrix | Property | Value | Wavelength | Reference |
| Disperse Red 19 | Polyurethane | Electro-optic Coefficient (r₁₃) | 13 pm/V | 633 nm | aip.org |
| Disperse Red 19 | Polyurethane | Electro-optic Coefficient (r₁₃) | 5 pm/V | 800 nm | aip.org |
| Disperse Red 1 | Sol-gel | Nonlinear Coefficient (d₃₃) | 4.5 pm/V | 1.58 µm | optica.org |
Photoinduced Anisotropy:
This alignment induces a change in the refractive index of the material, which can be exploited for applications such as optical data storage and dynamic holography. acs.orgjst.go.jp Studies on Disperse Red 1-doped poly(methyl methacrylate) (PMMA) and hybrid polymers have extensively investigated the dynamics of photoinduced birefringence and dichroism. acs.orgaip.org The covalent attachment of the dye to the polymer matrix has been shown to result in higher and more stable photoinduced anisotropy compared to simply doping the polymer. acs.org The ability to create permanent, non-reversible orientation of the dyes through the cross-linking of a photopolymer host opens possibilities for fabricating stable optical elements. researchgate.net The reorientation of liquid crystals caused by the photoisomerization of guest azo dye molecules is another mechanism that plays a significant role in modulating the refractive index for applications like photoinduced gratings. jst.go.jp
Advanced Analytical Methodologies for Disperse Red 92 Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the study of Disperse Red 92, offering insights into its electronic structure, functional groups, and molecular arrangement.
UV-Visible Spectroscopy for Quantitative Analysis and Degradation Monitoring
UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of this compound and for tracking its degradation. mvpsvktcollege.ac.insci-hub.se This method is based on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the absorbance being directly proportional to its concentration in a solution, as described by the Beer-Lambert law. sci-hub.se The analysis involves preparing a series of standard solutions of the dye and measuring their absorbance at the wavelength of maximum absorption (λmax) to construct a calibration curve. mvpsvktcollege.ac.inscribd.com This curve then allows for the determination of the concentration of the dye in unknown samples. scribd.com
The degradation of this compound, often induced by processes like UV irradiation in the presence of catalysts such as TiO2 and H2O2, can be effectively monitored by observing the changes in the UV-Vis spectrum. researchgate.net The decrease in the intensity of the characteristic absorption peaks over time indicates the breakdown of the dye's chromophoric structure. researchgate.netmdpi.com For instance, the degradation of a similar disperse dye, Disperse Red F3BS, was successfully monitored using this technique, showing a significant decrease in absorbance after treatment. researchgate.net
Table 1: Application of UV-Visible Spectroscopy in Disperse Dye Analysis
| Application | Description | Key Parameters |
|---|---|---|
| Quantitative Analysis | Determination of dye concentration in solutions. mvpsvktcollege.ac.inscribd.com | Wavelength of maximum absorption (λmax), Calibration curve. mvpsvktcollege.ac.in |
| Degradation Monitoring | Tracking the breakdown of the dye structure over time. researchgate.net | Changes in absorbance peaks, Degradation rate. researchgate.netmdpi.com |
| Purity Assessment | Confirming the integrity of the dye's chromophore by verifying its λmax. | λmax in a specific solvent (e.g., ~520 nm in DMF for Disperse Red 60). |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Structural Analysis
In the analysis of disperse dyes, FTIR can identify key structural features such as C=C bonds in aromatic rings, N=N azo linkages, and hydroxyl (-OH) groups. icrc.ac.ir For example, a study on Disperse Red 167 (C.I. 11338) identified strong C=C bending at 748.28 cm⁻¹, medium C=C bending at 808.07 cm⁻¹, and O-H bending at 1411.71 cm⁻¹ as distinct chemical groups. The presence and position of these bands provide confirmation of the dye's structure and can also be used to study changes during degradation processes. mdpi.commdpi.com
Table 2: Characteristic FTIR Peaks for Functional Groups in Disperse Dyes
| Functional Group | Wavenumber Range (cm⁻¹) | Significance in Disperse Dye Analysis |
|---|---|---|
| Azo Group (N=N) | ~1500 | Confirms the presence of the azo chromophore. icrc.ac.ir |
| Aromatic C=C Stretch | ~1596 | Indicates the presence of aromatic rings. icrc.ac.ir |
| Hydroxyl (-OH) Bending | ~1411 | Identifies hydroxyl functional groups. |
| Carbonyl (C=O) Stretch | ~1670 | Characteristic of anthraquinone-based disperse dyes. |
| N-H Bending | ~1540 | Indicates the presence of amine groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is an indispensable tool for the definitive structural elucidation of this compound. smolecule.comresearchgate.net NMR provides detailed information about the chemical environment of individual atoms within the molecule, allowing for the precise determination of its connectivity and stereochemistry. icrc.ac.iremerald.com
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. icrc.ac.ir For instance, in the analysis of novel azo disperse dyes, aromatic protons typically appear in the range of 6.8–8.0 ppm. tandfonline.com ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. icrc.ac.irchemicalbook.com The combined use of ¹H and ¹³C NMR allows for a complete and unambiguous assignment of the dye's structure. smolecule.comsioc-journal.cn
Table 3: NMR Data for a Disperse Red Dye Analog
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 3.37 | s, br | N-CH₂ |
| 3.44 | t | N-CH₂ | |
| 7.10 | d | Ar-H | |
| 7.85 | d | Ar-H | |
| ¹³C NMR | 47.0 | N-CH₂ | |
| 114.2 | Ar-C | ||
| 123.1 | Ar-C | ||
| 143.6 | Ar-C-N |
Data adapted from a study on disperse dyes containing a piperazine (B1678402) moiety. icrc.ac.ir
Mass Spectrometry Techniques for Identification and Degradation Product Analysis (LC-MS/MS, DART-MS)
Mass spectrometry (MS) techniques are crucial for the identification of this compound and for the analysis of its degradation products. smolecule.comsapub.org These methods work by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition. sapub.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. epa.govlcms.cz This allows for the separation of complex mixtures and the identification of individual components, including the parent dye and its various degradation products formed during environmental or industrial processes. epa.govuga.edu For example, LC-MS/MS has been effectively used to monitor the disappearance of Disperse Red 1 and identify its breakdown products in wastewater treatment studies. epa.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a more recent, rapid ambient ionization technique that allows for the direct analysis of samples with minimal or no preparation. mdpi.commdpi.com This can be particularly useful for the fast screening of textile samples for the presence of specific dyes. mdpi.comresearchgate.net
Table 4: Mass Spectrometry Techniques for Disperse Dye Analysis
| Technique | Principle | Application in this compound Research |
|---|---|---|
| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry detection. epa.gov | Identification and quantification of the dye and its degradation products in complex matrices. epa.govlcms.czuga.edu |
| DART-MS | Ambient ionization technique for direct and rapid analysis of samples. mdpi.com | Fast screening of materials for the presence of the dye. mdpi.comresearchgate.net |
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from other components in a mixture, a critical step for accurate quantification and identification.
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and robust method for the analysis of disperse dyes like this compound. scispace.commdpi.com HPLC separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). mdpi.com The DAD provides spectral information for each separated component across a range of wavelengths, which aids in peak identification and purity assessment. scispace.com
This technique is invaluable for the quantitative determination of this compound in various samples, including textile extracts and wastewater. scispace.comresearchgate.net By using a suitable reversed-phase column (e.g., C18) and a gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water, excellent separation of the dye from impurities and other dyes can be achieved. mdpi.com The DAD allows for the selection of the optimal wavelength for quantification, ensuring high sensitivity and selectivity. scispace.com
Table 5: Typical HPLC-DAD Parameters for Disperse Dye Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile and water/ammonium acetate (B1210297) buffer |
| Detector | Diode Array Detector (DAD) |
| Wavelength Range | 325-675 nm |
| Injection Volume | 5-20 µL |
Parameters are generalized from various studies on disperse dye analysis. scispace.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for identifying the volatile and semi-volatile organic compounds that result from the degradation of this compound. This method is particularly effective for analyzing the smaller, more volatile molecules that are often the products of the breakdown of larger dye structures. uga.edu
In studies investigating the degradation of similar disperse dyes, GC-MS analysis has been instrumental. For instance, the degradation of Disperse Red 3B, an anthraquinone (B42736) dye, was analyzed using GC-MS, which identified several smaller molecular compounds. rsc.org The process involves separating the degradation products in a gas chromatograph and then identifying them based on their mass-to-charge ratio using a mass spectrometer. acs.org This allows for the proposition of degradation pathways. In one such study, the proposed pathway for Disperse Red 3B involved its initial breakdown into compounds like diisobutyl phthalate (B1215562) and guaiacol, which were then further degraded into smaller molecules such as o-xylene (B151617) and acetone. rsc.org
The typical GC-MS analysis of dye degradation products involves extracting the metabolites from the treated dye solution, often using a liquid-liquid extraction with a solvent like acetonitrile, followed by injection into the GC-MS system. acs.org The identification of these degradation products is crucial for assessing the environmental impact and the efficacy of various degradation treatments. researchgate.net
Table 1: Identified Volatile Degradation Products of a Similar Anthraquinone Dye (Disperse Red 3B) by GC-MS rsc.org
| Retention Time (min) | Identified Compound | Molecular Formula |
| Not specified | Diisobutyl phthalate | C₁₆H₂₂O₄ |
| Not specified | Guaiacol | C₇H₈O₂ |
| Not specified | o-Xylene | C₈H₁₀ |
| Not specified | Acetone | C₃H₆O |
This table is illustrative of the types of volatile compounds identified during the degradation of a similar disperse dye and is based on findings from the degradation of Disperse Red 3B.
Morphological and Crystalline Structure Analysis
Understanding the physical form of this compound, both as a pure substance and when applied to fibers, is critical for predicting its performance and stability.
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology of textile fibers dyed with this compound and the dye particles themselves. SEM provides high-resolution images that reveal details about the distribution of the dye on the fiber surface and any changes to the fiber's structure. researchgate.net
In studies of polyester (B1180765)/wool fabrics dyed with various disperse dyes, SEM has been used to observe the surface of the fibers after dyeing. researchgate.net These analyses can show the presence of dye particles on the fiber surface and can be used to assess the uniformity of the dyeing. For example, SEM images can distinguish between a smooth, undyed fiber and a fiber with dye particles integrated onto its surface. This technique is also valuable for examining the morphology of dye particles before they are applied to fibers, providing insights into their size and shape, which can influence the dyeing process.
X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of this compound. The XRD pattern of a substance provides a unique fingerprint based on the arrangement of atoms in its crystal lattice. spectroscopyonline.com This is crucial for identifying different crystalline forms (polymorphs) of the dye, which can have different properties, including color and stability.
Research on similar disperse dyes has shown that milling can induce changes in the crystalline structure, which can be monitored by XRD. For instance, a study on Disperse Red 167 revealed a transition from a β-crystal phase to an α-crystal phase after prolonged milling. XRD analysis is also used to confirm the crystalline nature of hybrid pigments and to detect the formation of new crystalline structures when the dye is complexed with other materials. capes.gov.br The technique has been widely applied to determine the crystal structures of various disperse dyes, providing fundamental information about their molecular arrangement. researchgate.netdntb.gov.ua
Scanning Electron Microscopy (SEM) for Fiber and Dye Particle Morphology
Thermal Analysis Methods for Stability Assessment
The thermal stability of this compound is a key factor in its application, particularly in high-temperature dyeing processes.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can determine important properties such as the glass transition temperature (Tg) and the melting point. The glass transition temperature is particularly relevant when the dye is incorporated into a polymer matrix, as it can indicate changes in the polymer's chain mobility. mdpi.com
In research involving disperse dyes mixed with polymers, DSC has been used to show that the addition of a dye can alter the glass transition temperature of the polymer. For example, doping poly(methyl methacrylate) (PMMA) with Disperse Red 1 was found to decrease its Tg. mdpi.com Conversely, in another study, coloring nanospheres with a disperse dye led to an increase in their Tg. mdpi.com DSC can also reveal the melting behavior of the dye itself. For instance, Disperse Red 60 has a reported melting point of 185°C.
Table 2: Illustrative DSC Data for Polymers with and without Disperse Dyes
| Sample | Glass Transition Temperature (Tg) (°C) | Reference |
| Uncolored P(St-BA-MAA) nanospheres | 92.3 | mdpi.com |
| Colored P(St-BA-MAA) nanospheres (with Disperse Red 60) | 102.8 | mdpi.com |
| PMMA | Not specified | mdpi.com |
| PMMA with Disperse Red 1 | Lower than pure PMMA | mdpi.com |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition characteristics. TGA is used to determine the temperature at which a dye begins to decompose.
For this compound, a safety data summary indicates a decomposition temperature of approximately 290°C. cloudfront.net TGA studies on similar disperse dyes, like Disperse Red 60, show a decomposition onset at around 298°C. When the dye is part of a composite material, TGA can show how the presence of other components affects its thermal stability. For example, TGA of a hybrid material of Disperse Red 1 and a nanoclay showed that the clay provided thermal protection to the dye. mdpi.com TGA thermograms typically show the percentage of mass loss as the temperature increases, with sharp drops indicating decomposition. mdpi.com
Table 3: Decomposition Temperatures of Disperse Dyes from TGA
| Dye | Onset of Decomposition (°C) | Reference |
| This compound | ~290 | cloudfront.net |
| Disperse Red 60 | ~298 | |
| Disperse Red 1 (in a hybrid material) | >500 (abrupt drop) | mdpi.com |
Computational Chemistry and Molecular Modeling of Disperse Red 92
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a compound with its physicochemical properties or biological activities, such as toxicity or biodegradability. ecetoc.org These models are instrumental in the early assessment of chemicals, allowing for the screening of potential hazards before synthesis or extensive testing. ecetoc.org
The environmental persistence of disperse dyes is a significant concern due to their low water solubility and potential for accumulation. scbt.com QSAR models for biodegradability often use molecular descriptors derived from a chemical's structure to predict its susceptibility to microbial degradation. europa.eu General QSAR models suggest that disperse dyes are not readily biodegradable. scbt.com
Due to their complex structures, standard QSAR models may not always be reliable for disperse dyes. For instance, a screening assessment for Disperse Red 167, an analogue of Disperse Red 92, noted that QSAR predictions regarding its fate were not considered dependable because the dye's properties fell outside the models' domain of applicability. canada.ca Therefore, a "read-across" approach, using data from structurally similar chemicals, is often employed. canada.ca Analogues like Disperse Red 167 are expected to be persistent in water, soil, and sediment. canada.ca The low water solubility and high partition coefficient (Kow) of many disperse dyes mean they are unlikely to be significantly absorbed by sludge in sewage treatment plants. scbt.com
QSAR models are frequently developed to predict the ecotoxicity of chemicals to aquatic life, providing a means to prioritize substances for further testing and regulation. rsc.org These models can predict acute toxicity (e.g., EC50 values) for standard test organisms like Daphnia magna. researchgate.net
For azo disperse dyes, molecular weight has been identified as a key factor in aquatic toxicity. canada.ca Dyes with molecular weights below 360 g/mol tend to show higher toxicity. canada.ca this compound, with a molecular mass of 496.53 g/mol , belongs to a group of larger disperse dyes that generally exhibit lower aquatic toxicity. canada.cachembk.com For these larger molecules, the Predicted No-Effect Concentration (PNEC) often exceeds their water solubility, suggesting a low risk of long-term effects at saturation levels. canada.ca
However, some smaller analogue dyes have shown significant toxicity. Studies on Disperse Red 1 and Disperse Red 13 reported high acute toxicity to Daphnia similis. canada.ca The reliability of QSAR for predicting the ecotoxicity of complex dyes remains a challenge, as highlighted by assessments of analogues like Disperse Red 167, where such predictions were deemed unreliable. canada.ca This underscores the importance of using high-quality experimental data and carefully validated models specific to this chemical class. researchgate.net
Table 1: Aquatic Ecotoxicity Data for Analogues of this compound This table presents experimental toxicity data for several disperse dye analogues, illustrating the range of effects observed in aquatic organisms. The data is compiled from various sources to provide a comparative overview.
| Compound | Test Organism | Endpoint | Result (mg/L) | Reference |
|---|---|---|---|---|
| Disperse Red 1 | Daphnia similis | 48-hour EC50 | 0.127 | canada.ca |
| Disperse Red 13 | Daphnia similis | 48-hour EC50 | 0.019 | canada.ca |
| Disperse Blue 79 | Daphnia magna | 48-hour EC50 | 4.5 | canada.ca |
| Disperse Yellow 7 | Fathead Minnow | Chronic Value | 0.025 | canada.ca |
Prediction of Biodegradability and Environmental Fate
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a detailed, atomistic view of molecular interactions. This technique is invaluable for understanding the mechanisms behind dyeing processes and the adsorption of dyes onto various surfaces.
MD simulations are effectively used to model the adsorption of disperse dyes onto synthetic fibers like polyester (B1180765). researchgate.net These simulations can analyze key parameters such as interaction energies between the dye, solvent, and polymer, as well as the diffusion coefficient of the dye within the fiber. researchgate.net For example, MD studies on disperse dyes in non-aqueous dyeing systems have been used to calculate the interaction energy between the dye and fiber molecules, helping to explain differences in dye uptake. researchgate.net
Simulations of disperse dyes in supercritical CO2 dyeing systems have provided insights into the distribution of dye molecules between the fluid phase and polyester fibers. researchgate.net Similarly, MD has been used to study the dyeing of polyester with Disperse Red 167 in a liquid paraffin (B1166041) system, confirming the accuracy of models based on experimental thermodynamic and kinetic data. researchgate.net While specific MD studies on the adsorption of this compound onto environmental particles like soil or sediment are not widely documented, the principles are the same. Such simulations could model the interaction forces and binding affinity between the dye and soil components, helping to predict its mobility and retardation in groundwater systems. researchgate.net
The strength and nature of the interactions between a dye and a textile fiber determine crucial properties like color fastness. MD simulations can elucidate these dye-fiber dynamics at an atomic level. The mechanism of action for disperse dyes involves their diffusion into hydrophobic fibers, where they are fixed through non-covalent interactions.
Simulations reveal that these interactions are primarily governed by Van der Waals forces and hydrogen bonding. scirp.org MD studies on various dye-fiber systems have successfully quantified these interactions. For instance, a simulation of a disperse dye with poly(methyl methacrylate) identified hydrogen bonding between the dye's amino group and the polymer's carbonyl oxygen as the main type of interaction. researchgate.net In other systems, dispersion forces were found to be the primary interaction between disperse dyes and fibers. researchgate.net By calculating parameters like the solvent-accessible surface area (SASA) and mean squared displacement (MSD), MD simulations can correlate the structural features of a dye, such as its substituent groups, with its solubility and dyeing performance. researchgate.net
Table 2: Key Findings from Molecular Dynamics (MD) Simulations of Analogue Disperse Dyes This table summarizes insights gained from MD simulations on various disperse dye systems. It highlights the types of interactions identified and the properties that were successfully modeled, providing a framework for understanding the behavior of this compound.
| Dye/System Studied | Fiber/Medium | Key Findings from MD Simulation | Reference |
|---|---|---|---|
| Azobenzene (B91143) Disperse Dyes | PET in D5 Solvent | Calculated interaction energies between dye, solvent, and fiber to explain dyeing uptake. Analyzed SASA and MSD to understand solubility. | researchgate.net |
| Disperse Red 167 | Polyester in Liquid Paraffin | Confirmed experimental thermodynamic and kinetic models at the atomic level. Showed higher diffusion activation energy compared to water bath. | researchgate.net |
| Disperse Dyes | Polyester in Supercritical CO2 | Simulated the distribution and sorption of dye molecules between the fluid and fiber phases. | researchgate.net |
| Luteolin (Natural Dye) | Wool Fiber | Demonstrated that the primary interaction is hydrogen bonding, similar to disperse dyes, explaining low color fastness. | scirp.org |
Simulation of Adsorption onto Textile Fibers and Environmental Particles
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are used to investigate the electronic structure and related properties of molecules. DFT is employed to determine ground-state properties like optimized molecular geometry and electronic distribution (e.g., HOMO and LUMO orbitals), while TD-DFT is used to calculate excited-state properties, such as UV-visible absorption spectra. researchgate.netresearchgate.net
These methods are powerful for analyzing D-π-A (donor-pi-acceptor) conjugated organic dye molecules. researchgate.net For analogues like Disperse Red 1, TD-DFT calculations have been used to predict the appearance of n-π* and π-π* bands in its absorption spectrum. researchgate.net Studies comparing different DFT functionals, such as B3LYP, CAM-B3LYP, and ωB97XD, have found that long-range corrected functionals often provide the most accurate predictions of maximum absorption wavelengths (λmax) for azo dyes. researchgate.netresearchgate.net For Disperse Red 1, the ωB97XD functional predicted absorption peaks closest to experimental results. researchgate.net
These calculations provide a fundamental understanding of how a dye's color arises from its molecular structure. By simulating the electronic transitions, TD-DFT can accurately predict UV-visible spectra, which is crucial for the rational design of new dyes with specific optical properties. researchgate.net
Table 3: Comparison of Experimental and Calculated (TD-DFT) Maximum Absorption Wavelengths (λmax) for Analogue Dyes This table shows the results of TD-DFT calculations for predicting the primary absorption peak of Disperse Red 1, a structural analogue of this compound, using different computational functionals. The close agreement with experimental values demonstrates the predictive power of these quantum chemical methods.
| Compound | DFT Functional | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
|---|---|---|---|---|
| Disperse Red 1 | B3LYP | 458 | ~480-488 | researchgate.netresearchgate.net |
| Disperse Red 1 | CAM-B3LYP | 422 | ||
| Disperse Red 1 | ωB97XD | 426 |
Prediction of Electronic Properties and Spectral Characteristics
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the electronic properties of dye molecules. These calculations can elucidate the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (Egap), is a critical parameter that influences the dye's color, reactivity, and stability.
For this compound, which belongs to the anthraquinone (B42736) class of dyes, the core anthraquinone structure is the primary chromophore responsible for its color. Theoretical calculations can predict the electronic transitions that give rise to its characteristic absorption spectrum. The primary absorption band of this compound, which results in its red color, is attributed to a π-π* electronic transition within the conjugated system of the anthraquinone core, with a maximum absorption wavelength (λmax) observed at approximately 520 nm.
DFT methods, often combined with time-dependent DFT (TD-DFT), allow for the simulation of the UV-Visible absorption spectrum. researchgate.netresearchgate.net By calculating the energies of various possible electronic transitions, researchers can assign specific peaks in the experimental spectrum to particular molecular orbital transitions. For anthraquinone dyes, these calculations help in understanding how different substituent groups, such as the sulfonamide and ethoxypropyl groups in this compound, modulate the electronic structure and thus shift the absorption spectrum.
Table 1: Example of Predicted Electronic Properties for Anthraquinone Dyes using DFT This table presents typical data obtained from DFT calculations for anthraquinone-based dyes, illustrating the type of information generated in such studies.
| Computational Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 to -6.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.9 to -3.9 eV |
| Energy Gap (Egap) | Difference between LUMO and HOMO energies | 1.4 to 2.2 eV |
| λmax (Predicted) | Predicted maximum absorption wavelength | 480 to 550 nm |
Source: Data compiled from principles described in computational studies on anthraquinone and azo dyes. researchgate.nettandfonline.com
Investigation of Non-Linear Optical Properties and Chromophore Behavior
The investigation of non-linear optical (NLO) properties is crucial for advanced applications in photonics and optoelectronics. Many organic dyes with donor-π-acceptor (D-π-A) structures, including anthraquinone derivatives, exhibit significant NLO effects. researchgate.netacs.org In this compound, the anthraquinone core can act as an acceptor, while amino and other substituents serve as electron donors, creating an intramolecular charge transfer (ICT) system that is essential for NLO activity. tandfonline.com
Computational methods are employed to calculate key NLO parameters, such as the molecular first hyperpolarizability (β) and second hyperpolarizability (γ). researchgate.net These calculations are typically performed using DFT with various functionals. tandfonline.comresearchgate.net The results help in understanding the structure-property relationships, revealing how the nature and position of substituent groups influence the molecule's NLO response. scirp.org A higher degree of charge transfer from the donor to the acceptor through the π-conjugated system generally leads to larger hyperpolarizability values. researchgate.net
The chromophore behavior of this compound is defined by its ability to absorb light and the subsequent electronic processes. The anthraquinone chromophore is known for its stability. Computational modeling can simulate the behavior of the chromophore in its ground and excited states, predicting properties like oscillator strength and transition dipole moments, which are related to the intensity of light absorption. nih.gov
Table 2: Computationally Predicted Non-Linear Optical (NLO) Properties for D-π-A Anthraquinone Dyes This table provides examples of NLO parameters calculated for Donor-π-Acceptor (D-π-A) anthraquinone dyes, demonstrating the insights gained from computational modeling.
| NLO Parameter | Description | Typical Calculated Values |
|---|---|---|
| Polarizability (α) | The measure of how easily the electron cloud is distorted by an external electric field. | 150 - 300 a.u. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response, crucial for effects like second-harmonic generation. | 500 - 5000 a.u. |
| Second Hyperpolarizability (γ) | A measure of the third-order NLO response, related to phenomena like third-harmonic generation. | 1.0x105 - 9.0x106 a.u. |
Source: Data based on findings from computational NLO studies of anthraquinone dyes. tandfonline.comresearchgate.netscirp.org
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dye) when bound to a second molecule (a receptor, such as DNA or an enzyme) to form a stable complex. researchgate.netdntb.gov.ua This method is instrumental in predicting the biological activity and fate of chemical compounds.
Modeling Dye-DNA Interactions in Genotoxicity Research
The potential for a dye to cause genetic damage (genotoxicity) is a major safety concern. Molecular docking can be used to model the interaction between this compound and DNA to predict its genotoxic potential. In these simulations, the dye molecule is docked into the structure of a DNA double helix to determine the most stable binding mode and affinity.
Research on other disperse dyes has shown two primary modes of interaction with DNA: intercalation, where the planar part of the dye molecule inserts between the base pairs of the DNA, and groove binding, where the dye fits into the minor or major groove of the DNA helix. mdpi.comresearchgate.net Docking simulations calculate the binding energy (often expressed as ΔG in kcal/mol) for these different poses. A more negative binding energy indicates a more stable and favorable interaction. mdpi.com Studies on similar dyes, such as Disperse Red 1, have shown that both the original dye and its metabolic byproducts can bind to DNA, potentially causing conformational changes and damage. researchgate.net Such computational studies can identify key intermolecular interactions, like hydrogen bonds and van der Waals forces, between the dye and specific DNA bases or the sugar-phosphate backbone. mdpi.com
Table 3: Example of Molecular Docking Results for Disperse Dye-DNA Interactions This table illustrates typical outputs from molecular docking simulations of disperse dyes with double-stranded DNA (dsDNA), which are used to assess genotoxic potential.
| Dye (Example) | DNA Binding Mode | Binding Energy (ΔG) | Key Interacting Residues |
|---|---|---|---|
| Disperse Red 1 | Minor Groove Binding | -7.67 kcal/mol | A-T rich regions |
| Disperse Red 1 | Intercalation | -6.94 kcal/mol | G-C rich regions |
| Disperse Orange 1 | Minor Groove Binding | -8.23 kcal/mol | A-T rich regions |
Source: Data from in silico studies on genotoxic azo and disperse dyes. mdpi.com
Enzyme-Dye Interactions in Biotransformation Processes
The environmental fate of dyes is often determined by their biotransformation by microorganisms. Enzymes such as azoreductases, nitroreductases, and laccases play a key role in breaking down dye molecules. nih.govopenbiotechnologyjournal.com Molecular docking is a valuable tool for predicting how efficiently a dye like this compound will be degraded by these enzymes.
In these studies, the dye molecule is docked into the active site of a target enzyme. The simulation predicts the binding affinity and the specific interactions between the dye and the amino acid residues in the enzyme's catalytic center. nih.govnih.gov A strong binding affinity suggests that the dye is a good substrate for the enzyme and is likely to be biotransformed. For instance, docking studies on Disperse Red 73 with nitroreductase have shown that favorable interactions within the enzyme's active site correlate with its potential for biotransformation. nih.gov These computational predictions can guide experimental studies and help in designing more biodegradable dyes. unesp.br
Table 4: Example of Molecular Docking Data for Dye-Enzyme Interactions This table provides representative data from molecular docking studies of disperse dyes with metabolic enzymes, indicating the potential for biotransformation.
| Dye (Example) | Enzyme | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|
| Disperse Red 73 | Nitroreductase | -7.5 | TYR 68, SER 23, PHE 70 |
| Disperse Red 78 | Nitroreductase | -8.1 | TYR 68, GLY 69, PHE 70 |
| Disperse Red 167 | Nitroreductase | -8.9 | TYR 68, PHE 70, HIS 10 |
Source: Data derived from molecular docking studies on the biotransformation of disperse dyes. nih.govnih.gov
Sustainability and Regulatory Aspects in Disperse Red 92 Research
Development of Eco-Friendly and High-Performance Formulations
The textile industry's growing focus on sustainability has spurred research into developing eco-friendly and high-performance formulations of Disperse Red 92. openpr.comwiseguyreports.com A significant driver for this is the increasing consumer demand for textiles with vibrant, long-lasting colors produced through environmentally responsible processes. github.com Advancements in dyeing technology, such as digital and inkjet printing, are also pushing for the creation of innovative dye formulations that enhance efficiency and reduce environmental impact. wiseguyreports.comgithub.com
Key areas of development include:
Improved Dyeing Processes: Research is ongoing to create formulations tailored for shorter, more economical, and reproducible dyeing cycles. p2infohouse.org This includes the development of dyes suitable for one-bath dyeing of polyester (B1180765)/cellulose (B213188) blends, which reduces water and energy consumption. p2infohouse.org
Enhanced Fastness Properties: There is a clear demand for this compound formulations with higher wet fastness, particularly for use in sportswear and leisurewear. p2infohouse.org This has become even more critical with the advent of polyester microfibers, which require higher dye concentrations to achieve the desired color depth. p2infohouse.org
Eco-Friendly Formulations: Manufacturers are actively exploring and investing in eco-friendly formulations of this compound to meet the rising demand for sustainable textiles. openpr.com This includes a shift towards processes that minimize waste and energy consumption.
Table 1: Key Drivers for Eco-Friendly this compound Formulations
| Driver | Description |
| Consumer Demand | Growing preference for sustainable and high-quality textiles. github.com |
| Technological Advancements | Rise of digital printing and other efficient dyeing technologies. wiseguyreports.comgithub.com |
| Industry Requirements | Need for dyes with improved fastness and suitability for modern fabrics like microfibers. p2infohouse.org |
| Regulatory Pressure | Stricter environmental regulations pushing for safer and greener alternatives. openpr.com |
Regulatory Initiatives and Standards for Dye Safety and Environmental Impact
Regulatory bodies worldwide are increasingly focusing on the safety and environmental impact of textile dyes, including this compound. These initiatives aim to protect consumers, workers, and the environment from potentially harmful chemicals.
Key regulatory trends and standards include:
Substance Restrictions: Regulations like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have a significant impact on the chemical industry. ramboll.com this compound has been registered under REACH, indicating that it has been found safe for its identified uses. cloudfront.net
Eco-Labeling and Certification: Standards such as OEKO-TEX® Standard 100 provide a framework for testing textiles for harmful substances. colorfuldyes.com These certifications often have stricter limit values for certain chemicals than national and international standards, and they include a wide range of substances, including banned azo dyes, carcinogenic and allergenic dyes. colorfuldyes.com
Governmental Assessments: National environmental and health agencies conduct screening assessments of chemical substances. For instance, the Canadian Environmental Protection Act, 1999 (CEPA) has assessed numerous azo disperse dyes to determine if they pose a risk to the environment or human health. gazette.gc.ca
These regulatory frameworks are pushing manufacturers to invest in safer and more environmentally friendly dyeing processes. openpr.com
Challenges in Compliance and Responsible Manufacturing
While regulatory frameworks provide a clear direction, manufacturers and downstream users of this compound face several challenges in ensuring compliance and practicing responsible manufacturing.
Complex Supply Chains: The global nature of the textile industry involves complex supply chains, making it difficult to trace the origin of chemicals and ensure compliance at every stage. ramboll.com
Communication Gaps: Effective communication between chemical manufacturers and downstream users regarding the safe handling and use of dyes is a significant challenge. ramboll.com Manufacturers often rely on downstream users for detailed information on how the chemicals are used. ramboll.com
Competition from Alternative Dyes: The market for disperse dyes is competitive, with increasing competition from alternative dyeing solutions that may offer different environmental or performance profiles. wiseguyreports.com
Information Transparency: While there is a growing demand for transparency, formulators may be reluctant to disclose detailed chemical information due to competitive concerns. ramboll.com This can make it challenging for downstream users to fully assess risks and ensure compliance. ramboll.com
Navigating these challenges requires a concerted effort from all stakeholders in the textile supply chain to prioritize safety, sustainability, and transparency.
Conclusion and Future Research Directions for Disperse Red 92
Current Knowledge Gaps in Understanding Disperse Red 92 Behavior
A significant gap exists in the comprehensive understanding of this compound's lifecycle and environmental interactions. While its primary application is well-documented, its long-term fate and behavior in various environmental compartments are less understood. Future research should focus on:
Degradation Pathways: Elucidating the complete biotic and abiotic degradation pathways of this compound is crucial. While it is known that azo dyes can be reductively cleaved into aromatic amines, the specific degradation products of this compound and their respective toxicities are not fully characterized. unimi.itmst.dk Understanding these pathways is essential for assessing its environmental impact.
Bioavailability and Ecotoxicity: There is a need for more extensive data on the bioavailability of this compound and its degradation products to various aquatic and terrestrial organisms. mst.dk Low water solubility can complicate ecotoxicological testing, leading to sparse data. mst.dk
Microplastic Interactions: As a dye used on synthetic fabrics, understanding the interaction of this compound with microplastics is an emerging area of concern. Research is needed to determine if the dye leaches from microplastic fibers and what effect this has on its transport and toxicity in the environment. miljodirektoratet.no
Opportunities for Advanced Synthesis and Production Technologies
Traditional synthesis methods for anthraquinone (B42736) dyes can be complex and generate significant waste. colorfuldyes.com There are considerable opportunities to develop greener and more efficient manufacturing processes for this compound.
Greener Synthesis Routes: Research into alternative synthesis methods that reduce or eliminate the use of hazardous solvents and reagents is a priority. colorfuldyes.comnih.gov Microwave-assisted synthesis and solvent-free condensation are promising areas of exploration that could lead to higher yields and reduced energy consumption. nih.gov
Process Optimization: Further optimization of existing synthesis processes, such as the two-step condensation method, can improve yield and purity while minimizing waste. This includes fine-tuning parameters like moisture control and catalyst systems.
Bio-based Precursors: Investigating the potential use of bio-based feedstocks for the synthesis of the anthraquinone backbone or other parts of the dye molecule could significantly improve its environmental profile. sustainability-directory.com
Development of Novel Remediation and Wastewater Treatment Strategies
The removal of disperse dyes from textile wastewater is a significant challenge due to their low water solubility. researchgate.net Developing more effective and sustainable remediation technologies is critical.
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and Fenton processes, have shown promise in degrading dye molecules. mdpi.com Further research is needed to optimize these processes for this compound and to assess the toxicity of any resulting byproducts.
Bioremediation: The use of microorganisms, including bacteria, fungi, and algae, to decolorize and degrade this compound is a cost-effective and environmentally friendly approach. encyclopedia.pub Research should focus on identifying and engineering microbes with high degradation efficiency for this specific dye. mdpi.com The use of bio-sludge has also been shown to be effective in adsorbing disperse dyes. researchgate.net
Nanotechnology-based Adsorbents: Nanomaterials, such as carbon nanotubes and metal oxides, offer high surface areas and can be functionalized for the selective adsorption of dyes like this compound. neptjournal.com Future work should focus on developing and scaling up these technologies.
Membrane Filtration: Techniques like nanofiltration and reverse osmosis can be effective in removing dyes from wastewater. lidsen.com Research into hybrid systems that combine membrane filtration with other treatment methods could offer enhanced performance. lidsen.com
Comprehensive Health and Environmental Risk Assessment Methodologies
A more holistic approach to risk assessment is needed to fully understand the potential impacts of this compound. sustainability-directory.com
Systematic Evidence Mapping (SEM): Employing SEM can help to compile and categorize available toxicological data for a more thorough assessment of potential human health hazards. epa.govresearchgate.net
Long-term Exposure Studies: While some data exists, more comprehensive studies on the chronic effects of exposure to low levels of this compound and its degradation products are needed. cloudfront.net
Impurity Profiling: Commercial dyes often contain impurities from the manufacturing process. A thorough characterization of these impurities in this compound and an assessment of their individual toxicities are necessary for a complete risk profile. europa.eu
Tailored Design of this compound for Specific High-Value Applications
Beyond its traditional use in textiles, there are opportunities to modify the structure of this compound for novel, high-value applications. aatcc.org
Non-linear Optics: Azo dyes have been investigated for their potential in non-linear optical materials. tandfonline.com Research could explore how modifications to the this compound structure could enhance these properties for use in advanced optical devices.
Biomedical Applications: Some azo dyes have shown antimicrobial properties. doaj.org Tailoring the structure of this compound could lead to the development of new antimicrobial agents or sensors. doaj.org
High-Performance Materials: By altering functional groups, it may be possible to create derivatives of this compound with enhanced properties such as superior lightfastness or thermal stability for use in demanding applications like automotive textiles or advanced coatings. wiseguyreports.comgoogle.com
Integration of In Silico and Experimental Approaches for Predictive Research
Combining computational modeling with experimental work can accelerate research and development related to this compound. sci-hub.se
Predictive Toxicology: In silico methods can be used to predict the toxicity and mutagenicity of this compound and its potential degradation products, helping to prioritize experimental testing. unimi.it
Enzyme-Substrate Docking: Molecular docking studies can predict the binding affinity of this compound with dye-degrading enzymes, aiding in the design of more effective bioremediation strategies. nih.govfrontiersin.org
Structure-Property Relationship Modeling: Computational models can help to understand how changes in the molecular structure of this compound will affect its color, fastness, and other properties, guiding the design of new dyes with tailored characteristics. researchgate.net
Q & A
Q. What experimental methodologies are recommended for assessing the thermal and freeze-thaw stability of Disperse Red 92 in ink formulations?
Stability testing involves:
- Thermal stability : Seal samples at 60°C for 14 days and measure changes in average particle size, viscosity, and surface tension post-incubation .
- Freeze-thaw stability : Expose samples to -20°C for 24 hours, then analyze particle aggregation and sedimentation via absorbance spectroscopy (specific absorbance ratio R = (A1 - A)/A) .
- Centrifugal stability : Centrifuge samples at 3,000 rpm for 30 minutes and compare pre-/post-centrifugation absorbance to quantify sedimentation . Recommended tools: Zetasizer Nano for particle size, rheometers for viscosity, and UV-Vis spectrophotometry for absorbance .
Q. How do additives like ethylene glycol and glycerol influence the colloidal stability of this compound in aqueous systems?
- Ethylene glycol/glycerol mixtures (6–14 wt%) reduce water crystallization during freeze-thaw cycles by binding water molecules via hydroxyl groups, improving freeze-thaw stability .
- Excessive alcohol (>20 wt%) increases dye solubility, leading to recrystallization upon temperature equilibration and destabilizing the system .
- Optimal viscosity (enhanced by 6–14 wt% alcohols) slows particle sedimentation per Stokes' law .
Q. What analytical techniques are critical for characterizing this compound particle size and zeta potential?
- Dynamic Light Scattering (DLS) : Measures average particle size and polydispersity index (PDI) .
- Zeta Potential Analysis : Evaluates electrostatic repulsion between particles; values >|30 mV| indicate stable dispersions .
- Transmission Electron Microscopy (TEM) : Visualizes particle morphology and agglomeration .
Advanced Research Questions
Q. How do contradictory findings on surfactant-Dye interactions (e.g., SDS and PVP-K30) affect this compound ink stability?
- PVP-K30/SDS complexes : At >0.7 wt% PVP-K30, pseudo-polyanion formation reduces steric stabilization, increasing particle aggregation .
- Critical micelle concentration (CMC) : SDS content >0.15 wt% destabilizes dispersions by altering micelle dynamics and dye-surfactant binding . Methodological resolution: Use a hybrid surfactant system (e.g., fatty alcohol polyoxyethylene ether/SDS mixtures) to balance electrostatic and steric stabilization .
Q. What statistical approaches resolve variability in Disperse Red stability data across experimental replicates?
- Multivariate regression : Correlates additive concentrations (e.g., PVP-K30, TEA) with stability parameters (particle size, R values) .
- Design of Experiments (DoE) : Optimizes formulation variables (e.g., pH, surfactant ratios) via response surface methodology .
- Error analysis : Quantifies measurement uncertainty in DLS and absorbance readings using triplicate trials and standard deviation thresholds .
Q. How can predictive modeling improve formulation design for this compound-based inks?
- Machine learning : Train models on historical stability data to predict optimal additive ranges (e.g., 20–35 wt% dye paste, pH 8–9) .
- Kinetic modeling : Simulate particle agglomeration rates under thermal stress using Arrhenius equations and activation energy parameters .
Methodological Recommendations
- Experimental design : Prioritize fractional factorial designs to reduce variable complexity .
- Data interpretation : Cross-validate DLS and TEM results to confirm agglomeration mechanisms .
- Contradiction mitigation : Replicate studies under controlled humidity (40–60% RH) to minimize environmental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
